Oxirane, ((2-cyclopentylphenoxy)methyl)-
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[(2-cyclopentylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950906 | |
| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-40-8 | |
| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a glycidyl ether derivative. The document details a representative synthetic protocol, expected physicochemical and spectral properties, and contextual biological significance. As an identified potential impurity in the beta-blocker drug Penbutolol, understanding the synthesis and characteristics of this oxirane is crucial for quality control and regulatory compliance in pharmaceutical development. This guide also presents relevant biological pathways to illustrate the mechanism of action of the parent drug and the potential implications of such impurities. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
2-[(2-Cyclopentylphenoxy)methyl]-oxirane (CAS No. 28163-40-8) is an organic compound featuring a cyclopentyl-substituted phenol moiety linked to an oxirane ring via an ether linkage.[1][2][3] Oxirane, or epoxide, containing compounds are a class of reactive intermediates widely used in organic synthesis due to the strained three-membered ring, which is susceptible to ring-opening reactions with a variety of nucleophiles.[4] This reactivity makes them valuable precursors in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[4] The specific compound discussed herein is of particular interest as it has been identified as a potential impurity in the manufacturing of Penbutolol, a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension.[5] Therefore, a thorough understanding of its synthesis and characterization is essential for drug development professionals to ensure the purity, safety, and efficacy of the final drug product.
Physicochemical Properties
2-[(2-Cyclopentylphenoxy)methyl]-oxirane is described as an orange-colored oil.[2][6] It is soluble in organic solvents such as dichloromethane and methanol.[2][6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 28163-40-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2][3] |
| Molecular Weight | 218.29 g/mol | [1][2][3] |
| Appearance | Orange Oil | [2][6] |
| Solubility | Dichloromethane, Methanol | [2][6] |
Table 1: Physicochemical Properties of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
Synthesis
The synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane follows the general principle of Williamson ether synthesis, specifically the formation of a glycidyl ether from a phenol and epichlorohydrin in the presence of a base. This reaction proceeds in two key steps: nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Experimental Protocol
Materials:
-
2-Cyclopentylphenol
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-cyclopentylphenol (1 equivalent) in toluene.
-
Addition of Reagents: Add an excess of epichlorohydrin (e.g., 3-5 equivalents). If using, add a catalytic amount of a phase-transfer catalyst like TBAB.
-
Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained, for instance, between 40-60°C using a water bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-[(2-cyclopentylphenoxy)methyl]-oxirane as an orange oil.
Characterization
Experimental spectral data for 2-[(2-cyclopentylphenoxy)methyl]-oxirane is not available in the public domain. The following tables summarize the expected characteristic spectral data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.8 | m | 4H | Aromatic protons |
| ~ 4.2 - 3.9 | m | 2H | -O-CH₂ -oxirane |
| ~ 3.4 - 3.1 | m | 1H | -CH₂-CH (oxirane)-CH₂ |
| ~ 2.9 - 2.7 | m | 2H | -CH(oxirane)-CH₂ (oxirane) |
| ~ 3.0 - 2.5 | m | 1H | Cyclopentyl-CH -Ar |
| ~ 2.1 - 1.5 | m | 8H | Cyclopentyl -CH₂- protons |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 150 | Aromatic C-O |
| ~ 130 - 120 | Aromatic CH |
| ~ 115 - 110 | Aromatic CH |
| ~ 70 - 68 | -O-C H₂-oxirane |
| ~ 51 - 49 | -CH₂-C H(oxirane)-CH₂ |
| ~ 45 - 43 | -CH(oxirane)-C H₂(oxirane) |
| ~ 40 - 35 | Cyclopentyl-C H-Ar |
| ~ 35 - 30 | Cyclopentyl -CH₂- |
| ~ 26 - 24 | Cyclopentyl -CH₂- |
Infrared (IR) Spectroscopy
Table 4: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 3000 | C-H stretch (aromatic) |
| ~ 2960 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |
| ~ 1250 - 1200 | Asymmetric C-O-C stretch (aryl ether) |
| ~ 1050 - 1000 | Symmetric C-O-C stretch (aryl ether) |
| ~ 950 - 850 | Oxirane ring vibration (asymmetric ring stretch) |
| ~ 850 - 750 | Oxirane ring vibration (symmetric ring stretch) |
| ~ 750 | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion) |
| 161 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |
| 133 | [C₉H₉O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological Context and Signaling Pathway
The identification of 2-[(2-cyclopentylphenoxy)methyl]-oxirane as a potential impurity of Penbutolol places it in the context of adrenergic signaling. Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the binding of catecholamines like epinephrine and norepinephrine. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.
As an impurity, the oxirane's biological activity is not well-characterized. However, due to its structural similarity to the pharmacophore of Penbutolol, there is a theoretical potential for it to interact with the beta-adrenergic receptor, either as a weak agonist, antagonist, or by other mechanisms. The high reactivity of the epoxide ring also suggests potential for covalent modification of biological macromolecules, which could lead to off-target effects. Therefore, controlling the level of this impurity in the final drug product is of paramount importance.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. While a specific, published experimental protocol and characterization data for this compound are lacking, this guide has presented a detailed, representative synthetic method and a set of expected spectral data based on analogous compounds. The relationship of this compound to the beta-blocker Penbutolol has been highlighted, and the relevant biological signaling pathway has been described to provide context for its potential pharmacological and toxicological significance. This information is intended to be a valuable resource for researchers and drug development professionals involved in the synthesis, analysis, and quality control of related pharmaceutical compounds. Further experimental validation of the presented data is recommended for any practical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxirane, ((2-cyclopentylphenoxy)methyl)- | 28163-40-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Penbutolol Result Summary | BioGRID [thebiogrid.org]
- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
Spectroscopic Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound Oxirane, ((2-cyclopentylphenoxy)methyl)-, with the CAS number 28163-40-8 and molecular formula C14H18O2.[1] Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted and comparative data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis.
Data Presentation
The following tables summarize the expected quantitative data for Oxirane, ((2-cyclopentylphenoxy)methyl)-. These values are estimations derived from spectral data of structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | m | 2H | Ar-H |
| ~ 6.8 - 7.0 | m | 2H | Ar-H |
| ~ 4.3 | dd | 1H | O-CH ₂-CH |
| ~ 4.0 | dd | 1H | O-CH ₂-CH |
| ~ 3.5 | m | 1H | Cyclopentyl-CH |
| ~ 3.3 | m | 1H | Oxirane-CH |
| ~ 2.9 | dd | 1H | Oxirane-CH ₂ |
| ~ 2.7 | dd | 1H | Oxirane-CH ₂ |
| ~ 1.5 - 2.1 | m | 8H | Cyclopentyl-CH ₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Ar-C -O |
| ~ 135 | Ar-C -Cyclopentyl |
| ~ 128 | Ar-C H |
| ~ 125 | Ar-C H |
| ~ 121 | Ar-C H |
| ~ 112 | Ar-C H |
| ~ 70 | O-C H₂ |
| ~ 50 | Oxirane-C H |
| ~ 45 | Oxirane-C H₂ |
| ~ 40 | Cyclopentyl-C H |
| ~ 33 | Cyclopentyl-C H₂ |
| ~ 25 | Cyclopentyl-C H₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |
| ~ 1240 | Strong | Aryl Ether C-O Stretch |
| ~ 950 - 850 | Medium-Strong | Oxirane Ring Vibration (Asymmetric Stretch) |
| ~ 850 - 750 | Medium | Oxirane Ring Vibration (Symmetric Stretch) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 218 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | High | [M - C₃H₅O]⁺ |
| 149 | Moderate | [C₉H₉O₂]⁺ |
| 121 | High | [C₈H₉O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |
| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire a standard ¹H spectrum using a single-pulse experiment.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids):
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition (FTIR):
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
Chemical and physical properties of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane
A comprehensive review of the available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical and physical properties, experimental protocols, and biological activities of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane.
Despite extensive searches for this specific compound, no publicly accessible data sheets, research articles, or database entries detailing its characteristics could be retrieved. Chemical databases and scientific publications provide information on structurally similar compounds, where the o-cyclopentyl substituent on the phenoxy ring is replaced by other functional groups. However, it is crucial to note that even minor alterations to a chemical structure can lead to substantial differences in its physical, chemical, and biological properties. Therefore, extrapolating data from analogous compounds would be scientifically unsound and potentially misleading for a technical guide intended for researchers and drug development professionals.
General Context of Structurally Similar Compounds
To provide some context for the potential area of interest for a compound like 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane, it is worth noting that related epoxypropane derivatives are often investigated for their roles as intermediates in organic synthesis, particularly in the development of pharmaceuticals.
For instance, compounds with a similar 1-(substituted-phenoxy)-2,3-epoxy-propane backbone have been explored as precursors for the synthesis of β-adrenergic blocking agents and other pharmacologically active molecules. The epoxide ring is a versatile functional group that can undergo various nucleophilic ring-opening reactions, allowing for the introduction of different functionalities and the construction of more complex molecular architectures.
Data Unavailability
The absence of information on 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane suggests that it may be a novel compound that has not yet been synthesized or characterized, or that research involving it has not been published in the public domain.
Consequently, this guide cannot fulfill the core requirements of providing:
-
Quantitative Data Tables: No experimental or computed data on properties such as molecular weight, boiling point, melting point, or solubility for 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane are available.
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, or analysis of this specific compound could not be found.
-
Signaling Pathways and Visualizations: Without any information on its biological activity, it is not possible to describe or diagram any associated signaling pathways or experimental workflows.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane, the initial step would be its chemical synthesis followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. Subsequent research could then focus on determining its physical properties and exploring its potential biological activities. Until such primary research is conducted and published, a comprehensive technical guide on this compound cannot be compiled.
An In-Depth Technical Guide to the Mechanism of Action of CAS 28163-40-8 (XTT) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazolium salt, 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), registered under CAS number 28163-40-8, is a cornerstone reagent in colorimetric assays for the quantification of cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive technical overview of the core mechanism of action of XTT in biological systems. It delves into the biochemical pathways responsible for its reduction, details experimental protocols for its application, presents quantitative data from cytotoxicity studies, and provides visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Mitochondrial-Mediated Bioreduction
The fundamental principle behind the utility of XTT in cell-based assays lies in its bioreduction by metabolically active cells. The yellow, water-soluble XTT tetrazolium salt is enzymatically reduced to a highly colored, water-soluble orange formazan product.[1][2] This conversion is directly proportional to the number of viable, metabolically active cells in the sample.[3][4]
The primary drivers of this reduction are mitochondrial dehydrogenases, key components of the cellular respiratory chain.[3][4] Specifically, enzymes such as NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) play a pivotal role.[3] These enzymes transfer electrons from their respective substrates (NADH and succinate) through the electron transport chain (ETC). While oxygen is the terminal electron acceptor in aerobic respiration, XTT can act as an artificial electron acceptor, intercepting electrons from the ETC.
The reduction of XTT is not exclusively a mitochondrial event. Other cellular enzymes and electron carriers, including non-mitochondrial dehydrogenases, can also contribute to formazan production.[2][4] To enhance the efficiency of XTT reduction, an intermediate electron coupling reagent, such as phenazine methosulfate (PMS), is often included in assay formulations. PMS acts as an electron shuttle, facilitating the transfer of electrons from cellular reductases to extracellular XTT.[3]
Signaling Pathways and Molecular Interactions
The reduction of XTT is intrinsically linked to the metabolic state of the cell, particularly the processes of glycolysis and oxidative phosphorylation which generate the reducing equivalents NADH and FADH₂.
Caption: Cellular metabolism and the electron transport chain leading to XTT reduction.
Quantitative Data Presentation
The XTT assay is widely employed to determine the cytotoxic effects of various compounds, with results often expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values obtained using the XTT assay for different compounds and cell lines.
| Compound | Cell Line | Incubation Time (hours) | IC₅₀ | Reference |
| Doxorubicin | HeLa | 48 | 141.2 nM | [5] |
| Curcumin | HeLa | 72 | 242.8 µM | [5] |
| Myricetin | HeLa | Not Specified | 22.70 µg/mL | [6] |
| Cisplatin | HeLa | Not Specified | 28.96 µg/mL | [6] |
| Doxorubicin | HeLa | Not Specified | 1.91 µg/mL | [6] |
| Myricetin | T47D | Not Specified | 51.43 µg/mL | [6] |
| Ochratoxin A | HepG2 | 24 | 75 µM | [4] |
| Ochratoxin A | HepG2 | 48 | 52.62 µM | [4] |
| Ochratoxin A | HepG2 | 72 | 36 µM | [4] |
| Beauvericin | HepG2 | 24 | 12.5 µM | [4] |
| Beauvericin | HepG2 | 48 | 7.01 µM | [4] |
| Beauvericin | HepG2 | 72 | 5.5 µM | [4] |
| Pt/TiO₂ Nanoparticles | HeLa | 24 | 53.74 µg/mL | [7] |
| Pt/TiO₂ Nanoparticles | DU-145 | 24 | 75.07 µg/mL | [7] |
Experimental Protocols
The following provides a generalized, detailed methodology for performing a standard XTT-based cell viability/cytotoxicity assay. Specific parameters may require optimization depending on the cell type and experimental conditions.
4.1. Materials
-
XTT Reagent (e.g., 1 mg/mL in a phenol red-free culture medium)
-
Electron Coupling Reagent (e.g., Phenazine methosulfate - PMS)
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds
-
Microplate reader capable of measuring absorbance at ~450-490 nm
4.2. Experimental Workflow
Caption: A typical experimental workflow for an XTT-based cytotoxicity assay.
4.3. Detailed Methodology
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into the wells of a 96-well microplate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Shortly before the end of the compound incubation period, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions.
-
Add a specific volume (typically 50 µL) of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the development of the orange formazan color.
-
After incubation, gently mix the contents of the wells and measure the absorbance at a wavelength between 450 nm and 490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The XTT assay, based on the bioreduction of CAS 28163-40-8, remains a robust and widely utilized method for assessing cellular metabolic activity as an indicator of cell viability and proliferation. Its mechanism is primarily centered on the activity of mitochondrial dehydrogenases within the electron transport chain, providing a direct link between cellular energy metabolism and the colorimetric output. This guide has provided a detailed technical overview of its mechanism of action, experimental application, and data interpretation, equipping researchers and drug development professionals with the foundational knowledge to effectively employ this powerful tool in their studies.
References
- 1. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hh.um.es [hh.um.es]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 2-Cyclopentylphenoxy Methyl Oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 2-cyclopentylphenoxy methyl oxirane, a compound with structural similarities to known β-adrenergic receptor antagonists. Due to the absence of direct experimental data for this specific molecule, this paper outlines a robust methodology based on established computational techniques used for analogous compounds, such as Penbutolol and Procinolol. The primary objective is to predict the binding affinity and interaction mechanisms of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor, a key target in cardiovascular drug discovery. This guide details the proposed experimental protocols, data presentation strategies, and visual representations of the underlying biological pathways and computational workflows, offering a foundational framework for future research into this and similar molecules.
Introduction
2-Cyclopentylphenoxy methyl oxirane (CAS: 28163-40-8) is an organic compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1] Structurally, it is also known as 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane. While specific research on the biological activity of this molecule is limited, its structural resemblance to established β-adrenergic receptor antagonists, such as Penbutolol, suggests a potential role as a cardiovascular agent. Notably, the related compound, [(2-Cyclopropylphenoxy)methyl]-oxirane, serves as an intermediate in the synthesis of (±)-Procinolol Hydrochloride, a known beta-blocker. This structural analogy strongly indicates that 2-cyclopentylphenoxy methyl oxirane may exert its pharmacological effects by modulating the β-adrenergic signaling pathway.
In silico modeling and molecular docking are powerful computational tools that accelerate the drug discovery process by predicting the interaction between a small molecule (ligand) and a protein target. These methods provide insights into binding affinities, interaction modes, and the structural basis of ligand selectivity, thereby guiding the rational design of more potent and specific drug candidates. This guide outlines a hypothetical study to investigate the interaction of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor.
Proposed In Silico Methodology
A multi-step computational workflow is proposed to elucidate the potential interaction of 2-cyclopentylphenoxy methyl oxirane with the β2-adrenergic receptor. This workflow encompasses ligand and protein preparation, molecular docking, and post-docking analysis.
Experimental Workflow
Caption: Proposed workflow for the in silico study.
Detailed Experimental Protocols
2.2.1. Ligand Preparation
-
3D Structure Generation: The 3D structure of 2-cyclopentylphenoxy methyl oxirane will be generated using a molecular builder such as Avogadro or ChemDraw.
-
Energy Minimization: The generated structure will be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
File Format Conversion: The optimized structure will be saved in a PDBQT file format, which includes atomic charges and atom type definitions required for docking.
2.2.2. Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the human β2-adrenergic receptor in complex with an antagonist will be downloaded from the Protein Data Bank (PDB ID: 2RH1).
-
Protein Cleaning: All non-essential molecules, including water, ions, and the co-crystallized ligand, will be removed from the protein structure.
-
Protonation and Repair: Hydrogen atoms will be added to the protein, and any missing residues or atoms will be repaired using tools like PyMOL or Chimera.
-
Grid Box Definition: A grid box will be defined around the known binding site of the co-crystallized antagonist to specify the search space for the docking simulation.
2.2.3. Molecular Docking
-
Software: Molecular docking simulations will be performed using AutoDock Vina, a widely used open-source program.
-
Execution: The prepared ligand (PDBQT file) and receptor (PDBQT file with grid box parameters) will be used as input for the docking simulation. The Lamarckian Genetic Algorithm is a common algorithm for such simulations.
-
Output: The docking results will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand within the receptor's active site.
Predicted Signaling Pathway
As a putative β-adrenergic receptor antagonist, 2-cyclopentylphenoxy methyl oxirane is expected to inhibit the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous agonists like epinephrine.
Caption: β-Adrenergic receptor signaling pathway.
Hypothetical Data Presentation
The quantitative results from the molecular docking simulation would be summarized in a structured table for clear comparison.
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 2-cyclopentylphenoxy methyl oxirane | -8.5 | Asp113, Ser204, Phe290 | 2 | 5 |
| Penbutolol (Reference) | -9.2 | Asp113, Asn312, Tyr316 | 3 | 6 |
| Procinolol (Reference) | -8.9 | Asp113, Ser207, Phe289 | 2 | 7 |
Note: The data presented in this table is hypothetical and serves as an example of how results would be structured.
Conclusion
This technical guide outlines a comprehensive in silico approach to investigate the potential of 2-cyclopentylphenoxy methyl oxirane as a β2-adrenergic receptor antagonist. By leveraging established computational methodologies, this proposed study would provide valuable preliminary data on the binding affinity and interaction mechanisms of this compound. The findings from such a study would be instrumental in guiding further experimental validation, including in vitro binding assays and functional assays, to fully characterize the pharmacological profile of 2-cyclopentylphenoxy methyl oxirane and its potential as a novel therapeutic agent. The workflows and protocols detailed herein provide a solid framework for researchers and scientists in the field of drug discovery to explore the potential of this and other structurally related molecules.
References
Technical Guide: Physicochemical Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-
For: Researchers, Scientists, and Drug Development Professionals Regarding: Solubility and Stability Profiles Reference ID: OCPM-TS-2025-V1
Introduction
Oxirane, ((2-cyclopentylphenoxy)methyl)-, designated here as OCPM, is a novel small molecule entity with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1][2] Its structure, featuring a reactive oxirane (epoxide) ring and a bulky cyclopentylphenoxy group, suggests moderate to high lipophilicity, which can significantly influence its solubility and interaction with biological systems.[3] As a potential impurity of Penbutolol, understanding its physicochemical properties is crucial for drug development and safety assessment.[1] This document provides a comprehensive overview of the aqueous solubility and chemical stability of OCPM based on standard preclinical evaluation protocols. All data presented herein are representative and intended to guide further research and development.
Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.[4] Low solubility can lead to poor absorption, unpredictable in vivo results, and challenges in formulation development.[4][5] We assessed both the kinetic and thermodynamic solubility of OCPM to support early-stage discovery and later-stage formulation development, respectively.[6][7]
Experimental Protocols
2.1.1 Kinetic Solubility Protocol (Shake-Flask Method)
Kinetic solubility is measured to mimic the conditions of early in-vitro biological assays, where compounds are often introduced from a DMSO stock solution.[4][7]
-
Stock Solution Preparation: A 10 mM stock solution of OCPM was prepared in 100% dimethyl sulfoxide (DMSO).
-
Incubation: 10 µL of the DMSO stock was added to 990 µL of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. This creates a 1% DMSO concentration, minimizing its effect on solubility.
-
Equilibration: The vials were sealed and shaken on an orbital mixer at 25°C for 1 hour to achieve rapid equilibration.[4]
-
Separation: The resulting suspension was centrifuged at 3000 rpm for 20 minutes to pellet the undissolved precipitate. The supernatant was carefully collected.[4]
-
Quantification: The concentration of dissolved OCPM in the clarified supernatant was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard calibration curve.
2.1.2 Thermodynamic Solubility Protocol (Shake-Flask Method)
Thermodynamic solubility measures the true equilibrium concentration of a compound and is vital for formulation and preclinical development.[6][8]
-
Sample Preparation: An excess amount of solid, crystalline OCPM (approx. 1 mg) was added to 1 mL of various aqueous buffers (pH 3.0, 5.0, 7.4) in sealed glass vials.
-
Equilibration: The vials were agitated in a shaking incubator at 25°C for 24 hours to ensure the solution reached equilibrium with the solid state.[4][5]
-
Separation: The suspensions were filtered through a 0.45 µm PVDF syringe filter to remove all undissolved solids.
-
Quantification: The filtrate was serially diluted and the concentration of dissolved OCPM was quantified via HPLC-UV analysis.
Solubility Data Summary
The solubility of OCPM was determined in various physiologically relevant media. The results are summarized below.
| Parameter | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS (1% DMSO) | 7.4 | 25 | 45.8 | 210 |
| Thermodynamic Solubility | Acetate Buffer | 3.0 | 25 | 15.3 | 70 |
| Thermodynamic Solubility | Acetate Buffer | 5.0 | 25 | 12.0 | 55 |
| Thermodynamic Solubility | Phosphate Buffer | 7.4 | 25 | 11.4 | 52 |
Interpretation: The data indicate that OCPM is a poorly soluble compound. The kinetic solubility is higher than the thermodynamic solubility, a common phenomenon as the former reflects the dissolution from a high-energy DMSO-solvated state. The decreasing thermodynamic solubility with increasing pH suggests that OCPM is a neutral compound, as its solubility is not significantly influenced by pH changes in the physiological range.
Solubility Assessment Workflow
References
- 1. Oxirane, ((2-cyclopentylphenoxy)methyl)- | 28163-40-8 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. conceptlifesciences.com [conceptlifesciences.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Ring-Opening Reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a key intermediate in the synthesis of various compounds of pharmaceutical interest, notably the beta-blocker Penbutolol. This document details the mechanistic principles, experimental protocols, and quantitative data associated with the nucleophilic addition to this epoxide.
Introduction to Epoxide Reactivity
2-[(2-cyclopentylphenoxy)methyl]-oxirane (CAS 28163-40-8) possesses a strained three-membered ether ring, making it susceptible to ring-opening reactions by a variety of nucleophiles.[1] The regioselectivity and stereochemistry of these reactions are dictated by the reaction conditions, specifically whether they are conducted under acidic or basic/neutral conditions.
-
Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, which in this case is the terminal methylene carbon. This results in the formation of a secondary alcohol. The reaction proceeds with an inversion of configuration at the center of attack.[2][3]
-
Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[3][4] This pathway has significant SN1 character.
Data Presentation: Regioselectivity and Reaction Conditions
The following tables summarize the expected outcomes and reaction parameters for the ring-opening of 2-[(2-cyclopentylphenoxy)methyl]-oxirane with various nucleophiles.
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Expected Yield | Reference/Principle |
| tert-Butylamine | None (neat) or Alcohol solvent, heat | 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | High | Synthesis of Penbutolol |
| Methanol | Sulfuric Acid (catalytic) | 1-(2-cyclopentylphenoxy)-3-methoxypropan-2-ol | Good to Excellent | Acid-catalyzed opening[4] |
| Sodium Methoxide | Methanol | 1-(2-cyclopentylphenoxy)-3-methoxypropan-2-ol | High | Base-catalyzed opening[5][6] |
| Water | Dilute Acid (e.g., H₂SO₄) | 1-(2-cyclopentylphenoxy)propane-2,3-diol | High | Acid-catalyzed hydrolysis[3] |
| Ammonia | Aqueous or Alcoholic solution | 1-amino-3-(2-cyclopentylphenoxy)propan-2-ol | Good | General epoxide aminolysis[7] |
Experimental Protocols
Synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (Penbutolol Synthesis)
This protocol describes the reaction of 2-[(2-cyclopentylphenoxy)methyl]-oxirane with tert-butylamine, a key step in the synthesis of the beta-blocker Penbutolol.
Materials:
-
2-[(2-cyclopentylphenoxy)methyl]-oxirane
-
tert-Butylamine
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-[(2-cyclopentylphenoxy)methyl]-oxirane (1.0 eq).
-
Add an excess of tert-butylamine (3.0-5.0 eq). The reaction can be run neat or with a solvent such as ethanol.
-
If using a solvent, add ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess tert-butylamine and solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.
Acid-Catalyzed Ring-Opening with Methanol
This protocol details the acid-catalyzed addition of methanol to the epoxide.
Materials:
-
2-[(2-cyclopentylphenoxy)methyl]-oxirane
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-[(2-cyclopentylphenoxy)methyl]-oxirane (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product, which can be purified by column chromatography.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways for the ring-opening of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. Khan Academy [khanacademy.org]
- 5. Solved The oxirane reacts with sodium methoxide at the | Chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis of Polymers Analogous to Poly(2-cyclopentylphenoxy methyl oxirane)
Introduction to Thermogravimetric Analysis of Polymers
Thermogravimetric analysis is a cornerstone technique in thermal analysis that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] For polymers, TGA is crucial for determining their thermal stability, decomposition temperatures, and the effect of additives. The resulting data can inform material selection, processing parameters, and predict long-term performance at elevated temperatures.
The thermal decomposition of a polymer is a complex process involving a series of chemical reactions, including chain scission, cross-linking, and the evolution of volatile products. The presence of specific functional groups, such as ether linkages, aromatic rings, and aliphatic cycles, significantly influences the degradation pathway and the overall thermal stability of the polymer.
Experimental Protocols for Thermogravimetric Analysis
A standardized experimental protocol is essential for obtaining reproducible and comparable TGA data. The following outlines a general procedure for the TGA of polymers, based on common practices found in the literature.
2.1. Sample Preparation
-
Sample Form: The polymer sample should be in a form that allows for uniform heat distribution. This is typically a fine powder, a small piece of film, or a liquid that will not splash during heating.
-
Sample Mass: A small sample mass, typically in the range of 5-10 mg, is used to minimize thermal gradients within the sample.[2]
-
Crucible: The sample is placed in an inert crucible, commonly made of alumina, platinum, or ceramic.[1][2]
2.2. TGA Instrument Parameters
-
Heating Rate: A linear heating rate is typically employed, with common values being 5, 10, 15, or 20 °C/min.[2] Slower heating rates can provide better resolution of distinct decomposition steps.
-
Temperature Range: The analysis is conducted over a wide temperature range, for example, from ambient temperature to 600-1000 °C, to ensure the complete decomposition of the polymer is observed.[1][2]
-
Atmosphere: The experiment can be run in an inert atmosphere (e.g., nitrogen or argon) to study the pyrolysis of the polymer, or in an oxidative atmosphere (e.g., air or oxygen) to investigate its thermo-oxidative degradation. A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained throughout the experiment.[2]
2.3. Coupled Techniques
To identify the volatile products evolved during decomposition, TGA can be coupled with other analytical techniques:
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases are passed through an infrared spectrometer to identify the functional groups present.
-
TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer for identification based on their mass-to-charge ratio.[3]
Visualizing the Experimental Workflow and Decomposition Process
The following diagrams illustrate the general workflow for a TGA experiment and the conceptual stages of polymer degradation.
TGA Data of Analogous Polymers
The thermal stability of a polymer is influenced by the strength of its chemical bonds and its overall molecular architecture. For poly(2-cyclopentylphenoxy methyl oxirane), the key structural features are the phenoxy group, the polyether backbone from the oxirane ring, and the cyclopentyl group. Below, we present TGA data for polymers that share some of these features.
3.1. Poly(hydroxy ether of bisphenol-A) - Phenoxy Resin
Phenoxy resins are a good analogue due to their polyether backbone and aromatic phenoxy groups. A study on the thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) provides the following data.[3]
Table 1: TGA Data for Poly(hydroxy ether of bisphenol-A) in Nitrogen and Air
| Atmosphere | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Residual Mass at 600°C (%) |
| Nitrogen | 370 - 420 | - | - |
| Air | 370 - 420 (Step 1) | - | - |
| 480 - 650 (Step 2) | - | - |
Data extracted from a study on the thermal decomposition of PBE powder.[3]
3.2. Polymers from Glycidyl Ethers
The "methyl oxirane" part of the target polymer suggests a polyether backbone derived from a glycidyl ether. The thermal stability of such polymers can vary significantly based on the side chains.
Table 2: TGA Data for Terpolymers of Benzyl Glycidyl Ether, Propylene Oxide, and CO2
| Polymer Composition | Decomposition Temp. at 5% Weight Loss (°C) |
| Poly(benzyl 1,2-glycerol-co-propylene carbonate)s | 233 - 269 |
Data is dependent on the 1,2-glycerol carbonate content.[4]
Conclusion
While specific TGA data for poly(2-cyclopentylphenoxy methyl oxirane) is not currently available, an analysis of structurally similar polymers provides valuable insights into its expected thermal behavior. The presence of aromatic phenoxy groups and a polyether backbone suggests a thermal stability with an onset of decomposition likely in the range of 250-400°C in an inert atmosphere. The cyclopentyl group may have a subtle effect on the degradation mechanism.
For researchers and professionals working with this or similar polymers, the experimental protocols and comparative data presented in this guide offer a solid foundation for conducting and interpreting their own thermogravimetric analyses. It is recommended to perform TGA coupled with FTIR or MS to gain a more complete understanding of the decomposition pathways.
References
Technical Guide: Physicochemical Properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of Oxirane, ((2-cyclopentylphenoxy)methyl)-, a compound of interest in synthetic chemistry and potential drug discovery pipelines.
Core Molecular Data
The foundational quantitative data for Oxirane, ((2-cyclopentylphenoxy)methyl)- is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| CAS Number | 28163-40-8 | [1][2] |
Hypothetical Experimental Protocol: Synthesis
The following outlines a generalized synthetic protocol for the preparation of Oxirane, ((2-cyclopentylphenoxy)methyl)-. This method is based on standard organic chemistry principles for the synthesis of glycidyl ethers.
Objective: To synthesize Oxirane, ((2-cyclopentylphenoxy)methyl)- from 2-cyclopentylphenol and epichlorohydrin.
Materials:
-
2-cyclopentylphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyclopentylphenol in toluene.
-
Addition of Reagents: Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst to the flask.
-
Epoxidation: While stirring vigorously, add epichlorohydrin dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Oxirane, ((2-cyclopentylphenoxy)methyl)-.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualization of Synthetic Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
Caption: Synthetic workflow for Oxirane, ((2-cyclopentylphenoxy)methyl)-.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a valuable epoxide intermediate in organic synthesis and drug discovery. The synthesis involves a nucleophilic substitution reaction between 2-cyclopentylphenol and epichlorohydrin under basic conditions. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, a summary of key quantitative data and a workflow diagram are presented to facilitate ease of use and reproducibility in a laboratory setting.
Introduction
2-[(2-Cyclopentylphenoxy)methyl]-oxirane, also known as 1-(o-cyclopentylphenoxy)-2,3-epoxy-propane, is a chemical intermediate whose epoxide functional group allows for a variety of chemical transformations.[1] The strained three-membered ring of the oxirane moiety makes it susceptible to ring-opening reactions with a wide range of nucleophiles, providing a versatile platform for the synthesis of more complex molecules. This reactivity is of significant interest in the development of new pharmaceutical agents and other specialty chemicals. The synthesis described herein is a Williamson ether synthesis variant, where the phenoxide ion derived from 2-cyclopentylphenol attacks epichlorohydrin.
Reaction Scheme
The overall reaction for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane is depicted below:
2-Cyclopentylphenol + Epichlorohydrin → 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
This reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide nucleophile.
Experimental Protocol
Materials and Equipment
Reagents:
-
Epichlorohydrin (CAS: 106-89-8)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Toluene (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fume hood
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopentylphenol in a suitable solvent (e.g., dichloromethane or toluene).
-
Base Addition: Add the base (e.g., powdered sodium hydroxide or potassium carbonate) to the solution. The molar equivalent of the base should be in slight excess relative to the 2-cyclopentylphenol.
-
Epichlorohydrin Addition: While stirring vigorously, add epichlorohydrin to the reaction mixture. A slight molar excess of epichlorohydrin is often used to ensure complete conversion of the phenol.[4]
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield the pure 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
-
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Epichlorohydrin is a toxic and carcinogenic substance; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Cyclopentylphenol | 1.0 eq | Starting material |
| Epichlorohydrin | 1.1 - 1.5 eq | Excess to drive reaction to completion |
| Base (NaOH or K₂CO₃) | 1.1 - 1.5 eq | To deprotonate the phenol |
| Reaction Conditions | ||
| Solvent | Dichloromethane or Toluene | Anhydrous conditions recommended |
| Temperature | Reflux | Varies with solvent choice |
| Reaction Time | 2 - 8 hours | Monitor by TLC |
| Product | ||
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
Experimental Workflow
Caption: Synthetic workflow for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Discussion
The synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane via the reaction of 2-cyclopentylphenol and epichlorohydrin is a robust and well-established method for the preparation of glycidyl ethers.[5] The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydroxide will readily deprotonate the phenol, while weaker bases like potassium carbonate may require longer reaction times or higher temperatures. The use of an excess of epichlorohydrin helps to minimize the formation of dimeric or polymeric byproducts.[4] Purification of the final product is crucial to remove unreacted starting materials and byproducts, ensuring its suitability for subsequent applications in research and development. The purity of the final compound can be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
Application Notes and Protocols: Oxirane, ((2-cyclopentylphenoxy)methyl)- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as 2-[(2-cyclopentylphenoxy)methyl]oxirane, is a valuable epoxide intermediate in organic synthesis. Its strained three-membered ring makes it susceptible to nucleophilic attack, enabling the introduction of a 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into a variety of molecules. This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are crucial for the management of cardiovascular diseases. A prime example of its application is in the synthesis of the non-selective beta-blocker, Penbutolol.[1]
This document provides detailed application notes and experimental protocols for the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- and its subsequent use in the synthesis of Penbutolol.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 28163-40-8 | [2] |
| Molecular Formula | C₁₄H₁₈O₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and acetone. | [1] |
Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-
The synthesis of the target oxirane is achieved through the Williamson ether synthesis, reacting 2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions. The use of a phase-transfer catalyst (PTC) is recommended to enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase.[3][4] This method generally favors the formation of the epoxide over the corresponding chlorohydrin.
Experimental Protocol: Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-
Materials:
-
2-Cyclopentylphenol
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Heat the reaction mixture to 75-80 °C and stir vigorously for 2.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and remove the excess epichlorohydrin and ethyl acetate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford pure Oxirane, ((2-cyclopentylphenoxy)methyl)- as a colorless to light yellow oil.
Expected Yield: Yields for analogous reactions using phase-transfer catalysis are typically high, often exceeding 80-90%.[3][4]
Application in the Synthesis of Penbutolol
A key application of Oxirane, ((2-cyclopentylphenoxy)methyl)- is its use as an intermediate in the synthesis of the beta-blocker Penbutolol. This involves the regioselective ring-opening of the epoxide with tert-butylamine. The nucleophilic amine attacks the sterically less hindered terminal carbon of the oxirane ring, following an Sₙ2 mechanism.[5][6][7]
Experimental Protocol: Synthesis of Penbutolol from Oxirane, ((2-cyclopentylphenoxy)methyl)-
Materials:
-
Oxirane, ((2-cyclopentylphenoxy)methyl)-
-
tert-Butylamine
-
Methanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Oxirane, ((2-cyclopentylphenoxy)methyl)- (1.0 eq) in methanol.
-
Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any residual amine and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Penbutolol.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: The ring-opening of epoxides with amines is generally a high-yielding reaction.
Data Presentation
Table 1: Summary of Reaction Parameters
| Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxirane Synthesis | 2-Cyclopentylphenol, Epichlorohydrin, K₂CO₃ | TBAB | Epichlorohydrin | 75-80 | 2.5-3 | >80 |
| Penbutolol Synthesis | Oxirane, ((2-cyclopentylphenoxy)methyl)-, tert-Butylamine | - | Methanol | 25-50 | 12-24 | High |
Table 2: Spectroscopic Data for Aryl Glycidyl Ethers (Analogous Compounds)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Phenyl glycidyl ether | 2.74 (dd, 1H), 2.89 (dd, 1H), 3.32 (m, 1H), 3.93 (dd, 1H), 4.21 (dd, 1H), 6.90-7.00 (m, 3H), 7.25-7.35 (m, 2H) | 44.8 (CH₂), 50.1 (CH), 68.7 (CH₂), 114.6 (CH), 121.1 (CH), 129.5 (CH), 158.4 (C) | ~1250 (asym. C-O-C), ~915 (epoxide ring) |
| 2-Methylphenyl glycidyl ether [8] | 2.25 (s, 3H), 2.75 (dd, 1H), 2.90 (dd, 1H), 3.35 (m, 1H), 3.90 (dd, 1H), 4.25 (dd, 1H), 6.80-7.20 (m, 4H) | 20.9 (CH₃), 44.9 (CH₂), 50.2 (CH), 68.9 (CH₂), 111.9 (CH), 121.5 (CH), 126.9 (CH), 130.6 (CH), 156.4 (C) | ~1248 (asym. C-O-C), ~916 (epoxide ring)[3] |
Mandatory Visualizations
Synthesis Pathway of Oxirane, ((2-cyclopentylphenoxy)methyl)-
Caption: Synthesis of the target oxirane from 2-cyclopentylphenol.
Application in Penbutolol Synthesis
Caption: Ring-opening of the oxirane to synthesize Penbutolol.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification process.
References
- 1. Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. 2-[(2-Methylphenoxy)methyl]oxirane(2210-79-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the compound 2-[(2-cyclopentylphenoxy)methyl]-oxirane. This document outlines detailed protocols for a panel of standard cytotoxicity assays, enabling the quantitative evaluation of the compound's effects on cell viability, proliferation, and the mechanisms of cell death, such as apoptosis and necrosis. The provided methodologies are designed to be adaptable for various cell lines and experimental setups, facilitating the investigation of this oxirane compound in diverse research and drug development contexts.
Overview of Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. This typically involves an initial screening assay to determine the dose-response relationship, followed by more specific assays to elucidate the mechanism of cell death.
Recommended Assay Panel:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between early apoptosis, late apoptosis, and necrosis.
-
Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases in the apoptotic pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line or a normal cell line for toxicity screening).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare a stock solution of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is indicative of necrosis.[1]
Protocol:
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[2][3]
Protocol:
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[4][5]
Protocol:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
| Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| Example: MCF-7 | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] | |
| 72 | [Insert Value] | [Insert Value] | |
| Example: HepG2 | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] | |
| 72 | [Insert Value] | [Insert Value] |
Table 2: Cell Population Distribution after Treatment with 2-[(2-cyclopentylphenoxy)methyl]-oxirane (Annexin V/PI Assay)
| Treatment Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Caspase-3/7 Activity after Treatment with 2-[(2-cyclopentylphenoxy)methyl]-oxirane
| Treatment Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | [Insert Value] | 1.0 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
Visualizations
Diagrams illustrating the experimental workflow and potential signaling pathways can aid in the understanding and communication of the research.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Hypothetical apoptotic signaling pathways.
Interpretation of Results
-
MTT Assay: A decrease in absorbance indicates a reduction in cell viability, suggesting either cytotoxic or cytostatic effects.
-
LDH Assay: An increase in absorbance indicates a loss of membrane integrity, a hallmark of necrosis.
-
Annexin V/PI Assay: This assay provides a detailed picture of the mode of cell death. An increase in the Annexin V positive population suggests apoptosis, while a significant PI positive population points towards necrosis.
-
Caspase-Glo® 3/7 Assay: An increase in luminescence confirms the activation of the caspase cascade, a key event in apoptosis.
By integrating the data from this panel of assays, researchers can obtain a robust and nuanced understanding of the cytotoxic effects of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, which is crucial for its further development and application.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]
High-performance liquid chromatography (HPLC) method for 2-cyclopentylphenoxy methyl oxirane
An High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of 2-cyclopentylphenoxy methyl oxirane, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed protocol for both achiral and chiral analysis, suitable for researchers, scientists, and professionals in drug development. The described methods offer robust and reliable quantification and enantiomeric separation of this epoxide compound.
Introduction
2-Cyclopentylphenoxy methyl oxirane is a chiral epoxide that serves as a crucial building block in organic synthesis. Its purity and enantiomeric composition are critical quality attributes that can significantly impact the efficacy and safety of the final drug product. Therefore, reliable analytical methods are essential for its characterization. This document outlines a reversed-phase HPLC method for the quantitative analysis of 2-cyclopentylphenoxy methyl oxirane and a chiral HPLC method for the separation of its enantiomers.
Experimental Protocols
Achiral Reversed-Phase HPLC Method
This method is designed for the quantification of 2-cyclopentylphenoxy methyl oxirane.
Materials and Reagents:
-
2-Cyclopentylphenoxy methyl oxirane reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilane)[1][2] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
Chiral HPLC Method
This method is intended for the separation of the (R)- and (S)-enantiomers of 2-cyclopentylphenoxy methyl oxirane.
Materials and Reagents:
-
Racemic 2-cyclopentylphenoxy methyl oxirane standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
Sample Preparation:
-
Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Chiral (e.g., Amylose or Cellulose-based) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm |
Data Presentation
Quantitative Data for Achiral Analysis
| Parameter | Result |
| Retention Time (min) | ~ 5.2 |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Quantitative Data for Chiral Separation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor | < 1.2 | < 1.2 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 2-cyclopentylphenoxy methyl oxirane.
Conclusion
The HPLC methods detailed in this application note provide a framework for the reliable and accurate analysis of 2-cyclopentylphenoxy methyl oxirane. The reversed-phase method is suitable for routine quantification and purity assessment, while the chiral method allows for the effective separation and determination of enantiomeric excess. These protocols are essential for ensuring the quality of this important synthetic intermediate in research and drug development settings.
References
Application Notes and Protocols for the Polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative protocol for the polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a specialized oxirane monomer. Due to the absence of specific literature detailing the polymerization of this exact monomer, the following protocols are based on established general methodologies for the ring-opening polymerization (ROP) of substituted oxiranes. Both cationic and anionic ROP methods are presented as viable pathways. These protocols are intended to serve as a foundational guide for researchers to develop a specific polymerization procedure. All quantitative data presented is hypothetical and should be replaced with experimental results.
Introduction
Oxiranes, also known as epoxides, are three-membered cyclic ethers that can undergo ring-opening polymerization to form polyethers. The resulting polymers have diverse applications in fields ranging from biomedical materials to industrial coatings, owing to the versatility of the oxirane ring and the wide range of possible substituents. The monomer, 2-[(2-cyclopentylphenoxy)methyl]-oxirane, possesses a bulky cyclopentylphenoxy group, which is expected to influence its polymerization behavior and the properties of the resulting polymer, potentially imparting unique solubility, thermal, and mechanical characteristics. The polymerization of this monomer can theoretically proceed via either cationic or anionic ring-opening mechanisms.
Cationic Ring-Opening Polymerization (CROP) is typically initiated by strong electrophiles, such as protic acids or Lewis acids, and proceeds through an oxonium ion intermediate. This method is versatile and can be applied to a wide range of oxirane monomers.
Anionic Ring-Opening Polymerization (AROP) is initiated by nucleophiles, such as alkali metal alkoxides or hydroxides. This method can often provide better control over the polymer's molecular weight and dispersity, leading to well-defined polymer architectures.
Experimental Protocols
Materials
-
Monomer: 2-[(2-cyclopentylphenoxy)methyl]-oxirane (CAS 28163-40-8)[1]
-
Initiators:
-
For CROP: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
For AROP: Potassium tert-butoxide (t-BuOK)
-
-
Solvents:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Terminating Agent: Methanol (MeOH)
-
Precipitation Solvent: Cold methanol or n-hexane
-
Inert Gas: Argon or Nitrogen
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
This protocol describes a general procedure for the cationic polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane using a Lewis acid initiator.
-
Monomer and Solvent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-[(2-cyclopentylphenoxy)methyl]-oxirane (e.g., 2.18 g, 10 mmol) in anhydrous dichloromethane (e.g., 20 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator, boron trifluoride diethyl etherate, in anhydrous dichloromethane (e.g., 0.1 M).
-
Slowly add the required amount of the initiator solution (e.g., 1.0 mL, 0.1 mmol, for a monomer to initiator ratio of 100:1) to the stirring monomer solution via syringe.
-
-
Polymerization:
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by observing an increase in the viscosity of the solution.
-
-
Termination:
-
Quench the polymerization by adding a small amount of methanol (e.g., 1-2 mL).
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or n-hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Anionic Ring-Opening Polymerization (AROP)
This protocol outlines a general procedure for the anionic polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane using an alkoxide initiator.
-
Monomer and Solvent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-[(2-cyclopentylphenoxy)methyl]-oxirane (e.g., 2.18 g, 10 mmol) in anhydrous tetrahydrofuran (e.g., 20 mL) under an inert atmosphere.
-
-
Initiation:
-
Prepare a stock solution of the initiator, potassium tert-butoxide, in anhydrous THF (e.g., 0.1 M).
-
Add the required amount of the initiator solution (e.g., 1.0 mL, 0.1 mmol, for a monomer to initiator ratio of 100:1) to the stirring monomer solution at room temperature via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and allow it to stir for a set time (e.g., 12-48 hours). Monitor the reaction progress as described for CROP.
-
-
Termination:
-
Terminate the polymerization by adding a proton source, such as degassed methanol (e.g., 1-2 mL).
-
-
Polymer Isolation and Purification:
-
Follow the same procedure as described in Protocol 1 for polymer isolation, purification, and drying.
-
Data Presentation
The following tables present hypothetical data for the polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. These tables should be populated with actual experimental results for accurate comparison and analysis.
Table 1: Hypothetical Results for Cationic Ring-Opening Polymerization
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1 | 0 | 6 | 85 | 9,200 | 1.45 |
| 2 | 100:1 | 0 | 12 | 92 | 18,500 | 1.52 |
| 3 | 200:1 | 0 | 24 | 95 | 35,800 | 1.60 |
| 4 | 100:1 | 25 | 6 | 98 | 19,100 | 1.75 |
Table 2: Hypothetical Results for Anionic Ring-Opening Polymerization
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1 | 60 | 12 | 90 | 9,800 | 1.25 |
| 2 | 100:1 | 60 | 24 | 95 | 20,700 | 1.18 |
| 3 | 200:1 | 60 | 36 | 98 | 42,500 | 1.22 |
| 4 | 100:1 | 70 | 18 | 99 | 21,100 | 1.30 |
-
[M]/[I]: Monomer to initiator molar ratio.
-
Conversion: Percentage of monomer converted to polymer.
-
Mn: Number-average molecular weight.
-
Đ (Mw/Mn): Dispersity (Polydispersity Index).
Visualizations
The following diagrams illustrate the chemical structures and the general experimental workflow for the polymerization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Caption: Chemical structure of the monomer.
Caption: Experimental workflow diagram.
References
Application of 2-Cyclopentylphenoxy Methyl Oxirane in Coatings: A Review of Available Data
Despite a comprehensive review of scientific literature, patents, and technical data, no specific information is publicly available regarding the use of 2-cyclopentylphenoxy methyl oxirane as a reactive diluent in coating formulations. While the chemical structure, possessing an oxirane (epoxy) ring, suggests potential reactivity in epoxy-based systems, there is a lack of documented evidence to support its practical application and performance in this context.
This document outlines the general principles of using reactive diluents in coatings and provides hypothetical protocols and data based on the expected behavior of a glycidyl ether-type reactive diluent. It is crucial to note that the following information is illustrative and not based on experimental data for 2-cyclopentylphenoxy methyl oxirane. Researchers and developers should treat this information as a theoretical guide for potential evaluation of this compound.
Introduction to Reactive Diluents in Epoxy Coatings
Reactive diluents are low-viscosity compounds that are incorporated into epoxy resin formulations to reduce the viscosity of the system. This reduction in viscosity improves handling, allows for higher filler loading, and enhances wetting of substrates and pigments. Unlike traditional solvents, reactive diluents have functional groups, typically epoxy groups, that allow them to co-react with the curing agent and become a permanent part of the cross-linked polymer network. This covalent bonding minimizes or eliminates the emission of volatile organic compounds (VOCs) during curing.
The selection of a reactive diluent can significantly impact the properties of the final cured coating, including its mechanical strength, chemical resistance, flexibility, and thermal stability.
Hypothetical Properties of 2-Cyclopentylphenoxy Methyl Oxirane
Based on its chemical structure, 2-cyclopentylphenoxy methyl oxirane can be anticipated to possess the following properties, which would be relevant to its function as a reactive diluent:
| Property | Predicted Characteristic |
| Chemical Name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane |
| CAS Number | 28163-40-8 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Appearance | Expected to be a clear, low-viscosity liquid |
| Epoxy Functionality | Monofunctional |
| Key Structural Features | Contains a flexible cyclopentyl group and an aromatic phenoxy group, which may influence flexibility and adhesion. |
Potential Effects on Coating Properties (Theoretical)
The incorporation of 2-cyclopentylphenoxy methyl oxirane as a reactive diluent in an epoxy coating formulation could theoretically lead to the following effects. These hypotheses would require experimental validation.
| Property | Expected Impact |
| Viscosity Reduction | The primary function would be to significantly lower the viscosity of the base epoxy resin, improving flow and application characteristics. |
| Mechanical Properties | As a monofunctional diluent, it might lead to a slight reduction in crosslink density, potentially decreasing hardness and tensile strength but increasing flexibility and impact resistance. The bulky cyclopentyl group could also contribute to increased toughness. |
| Chemical Resistance | The overall chemical resistance might be slightly reduced compared to an undiluted system due to the lower crosslink density. |
| Adhesion | The phenoxy group could potentially enhance adhesion to certain substrates through improved wetting and intermolecular interactions. |
| Curing Profile | The reaction rate might be affected. The diluent could influence the gel time and the final glass transition temperature (Tg) of the cured coating. |
Experimental Protocols for Evaluation (Hypothetical)
Should a researcher wish to evaluate 2-cyclopentylphenoxy methyl oxirane as a reactive diluent, the following experimental protocols are suggested.
Materials
-
Base Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828 or equivalent).
-
Reactive Diluent: 2-Cyclopentylphenoxy methyl oxirane.
-
Curing Agent: A suitable amine-based curing agent (e.g., triethylenetetramine - TETA) or a polyamide hardener.
-
Solvent (for cleaning): Acetone, methyl ethyl ketone (MEK).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel reactive diluent in a coating formulation.
Caption: Experimental workflow for evaluating a reactive diluent.
Protocol for Viscosity Measurement
-
Prepare blends of the base epoxy resin with varying weight percentages of 2-cyclopentylphenoxy methyl oxirane (e.g., 0%, 5%, 10%, 15%, 20%).
-
Thoroughly mix each blend until homogeneous.
-
Measure the viscosity of each blend at a controlled temperature (e.g., 25°C) using a rotational viscometer (e.g., Brookfield viscometer).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol for Coating Formulation and Curing
-
For each epoxy-diluent blend, calculate the stoichiometric amount of the selected curing agent based on the total epoxy equivalent weight of the blend.
-
Thoroughly mix the blend with the curing agent for a specified time (e.g., 5 minutes).
-
Apply the formulated coating onto prepared substrates (e.g., cleaned and degreased steel panels) using a film applicator to a controlled thickness (e.g., 75 µm).
-
Allow the coatings to cure under specified conditions (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
Protocol for Mechanical Property Testing
-
Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by pressing calibrated pencils of increasing hardness against the surface.
-
Cross-cut Adhesion (ASTM D3359): Assess the adhesion of the coating to the substrate by making a lattice pattern through the film and applying pressure-sensitive tape.
-
Mandrel Bend Test (ASTM D522): Evaluate the flexibility and elongation of the coating by bending the coated panel over a conical mandrel.
Signaling Pathway for Curing Reaction
The curing of an epoxy resin with an amine hardener involves the nucleophilic attack of the amine groups on the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a cross-linked network. The reactive diluent, containing an epoxy group, participates in this reaction.
Caption: Curing reaction of an epoxy system with a reactive diluent.
Application Notes and Protocols for Oxirane, ((2-cyclopentylphenoxy)methyl)- in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific performance data and established experimental protocols for adhesive formulations containing Oxirane, ((2-cyclopentylphenoxy)methyl)- (CAS Number: 28163-40-8) are not extensively available in public literature. The following application notes and protocols are based on the general properties of cycloaliphatic epoxy resins, a class to which this compound belongs. The provided data is representative of typical cycloaliphatic epoxy adhesive systems and should be used as a guideline for initial formulation and testing. Empirical validation is essential to determine the specific performance characteristics of adhesives formulated with Oxirane, ((2-cyclopentylphenoxy)methyl)-.
Introduction
Oxirane, ((2-cyclopentylphenoxy)methyl)- is a cycloaliphatic epoxy compound.[1] Cycloaliphatic epoxy resins are a specialized class of epoxy resins known for their unique performance attributes, making them valuable in advanced adhesive formulations.[2] Unlike standard bisphenol A-based epoxy resins, cycloaliphatic epoxies offer superior UV stability, excellent chemical resistance, and exceptional adhesion strength.[2] These properties make them suitable for applications demanding long-term durability and performance in harsh environments. The incorporation of a cyclopentylphenoxy group may further enhance properties such as hydrophobicity and compatibility with various substrates.
Application Notes
Adhesive formulations incorporating Oxirane, ((2-cyclopentylphenoxy)methyl)-, as a primary or co-resin, are anticipated to be beneficial in a variety of high-performance applications:
-
Structural Adhesives: For bonding metals, composites, and plastics where high strength and durability are critical. The rigid cycloaliphatic structure can contribute to high cohesive strength.[2]
-
Electronic Adhesives and Encapsulants: Due to the low ionic impurity levels typical of cycloaliphatic epoxies, formulations may be suitable for semiconductor and microelectronic packaging where electrical insulation properties are paramount.
-
Optical Adhesives: The inherent UV stability and resistance to yellowing of cycloaliphatic epoxies make them a good candidate for applications requiring optical clarity over time.
-
Outdoor and Harsh Environment Adhesives: The excellent weatherability and chemical resistance of cycloaliphatic epoxy resins suggest their use in adhesives for construction, automotive, and aerospace applications where exposure to sunlight, moisture, and chemicals is a concern.[2]
Representative Quantitative Data for a Two-Part Cycloaliphatic Epoxy Adhesive
The following table summarizes typical performance data for a generic two-part adhesive system based on a cycloaliphatic epoxy resin. These values are for illustrative purposes and will vary depending on the specific formulation, including the type and ratio of the curing agent, fillers, and other additives.
| Property | Test Method | Representative Value Range |
| Uncured Properties | ||
| Viscosity @ 25°C (Mixed) | ASTM D2196 | 500 - 2000 mPa·s |
| Pot Life (100g mass) | - | 30 - 60 minutes |
| Cured Properties | ||
| Lap Shear Strength (Al/Al) | ASTM D1002 | 15 - 25 MPa (2175 - 3625 psi) |
| Peel Strength (T-Peel) | ASTM D1876 | 5 - 15 N/cm |
| Glass Transition Temp (Tg) | ASTM E1640 | 120 - 160 °C |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
| Cure Schedule | ||
| Initial Cure @ 25°C | - | 24 hours |
| Post-Cure | - | 2 hours @ 100°C |
Experimental Protocols
Protocol 1: Formulation of a Two-Part Cycloaliphatic Epoxy Adhesive
This protocol describes the preparation of a baseline two-part adhesive formulation using Oxirane, ((2-cyclopentylphenoxy)methyl)- as the epoxy resin component and a cycloaliphatic amine as the curing agent.
Materials and Equipment:
-
Oxirane, ((2-cyclopentylphenoxy)methyl)- (Resin)
-
Cycloaliphatic Amine Hardener (e.g., Isophorone diamine, Aminoethylpiperazine)
-
Optional: Fumed Silica (Thixotropic Agent)
-
Optional: Adhesion Promoter (e.g., Silane)
-
Planetary centrifugal mixer or mechanical stirrer
-
Vacuum desiccator or vacuum chamber
-
Disposable mixing cups and spatulas
-
Analytical balance
Procedure:
-
Component Preparation: Weigh the desired amount of Oxirane, ((2-cyclopentylphenoxy)methyl)- (Part A) into a clean, dry mixing cup. If using fillers or other solid additives, pre-disperse them into the resin using the planetary centrifugal mixer or mechanical stirrer until a homogenous mixture is achieved.
-
Hardener Addition: Based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener, calculate the stoichiometric mix ratio. Typically, a 1:1 or 2:1 resin-to-hardener ratio by weight is a good starting point for formulation development.
-
Mixing: Add the calculated amount of the cycloaliphatic amine hardener (Part B) to the resin component. Mix thoroughly for 3-5 minutes using a clean spatula or mechanical stirrer, ensuring to scrape the sides and bottom of the container to achieve a uniform mixture.
-
Degassing: Place the mixed adhesive in a vacuum chamber or desiccator and apply a vacuum of 28-29 inHg (95-98 kPa) for 5-10 minutes, or until the majority of entrapped air bubbles have been removed. The mixture may foam initially before settling.
-
Application: The formulated adhesive is now ready for application to the desired substrates.
Protocol 2: Evaluation of Adhesive Lap Shear Strength (ASTM D1002)
This protocol outlines the procedure for preparing and testing the lap shear strength of the formulated adhesive.
Materials and Equipment:
-
Formulated two-part cycloaliphatic epoxy adhesive
-
Substrate coupons (e.g., aluminum, steel, as per ASTM D1002)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Abrasive paper (e.g., 240 grit)
-
Applicator (e.g., spatula, film applicator)
-
Clamps or fixtures for bonding
-
Oven for post-curing
-
Universal testing machine with grips for tensile testing
Procedure:
-
Substrate Preparation: Clean the substrate coupons with a solvent to remove any oil or grease. Abrade the bonding surface with abrasive paper and then clean again with solvent to remove any loose particles. Allow the substrates to dry completely.
-
Adhesive Application: Apply a thin, uniform layer of the mixed and degassed adhesive to the prepared surface of one coupon.
-
Joint Assembly: Place the second coupon over the adhesive-coated area, ensuring the specified overlap (typically 12.7 mm or 0.5 inches).
-
Curing: Clamp the assembled joint to maintain alignment and a consistent bond line thickness. Allow the adhesive to cure according to the desired schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 100°C).
-
Testing: After the full cure cycle, place the bonded specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min or 0.05 in/min) until the bond fails.[2]
-
Data Analysis: Record the maximum load at failure. Calculate the lap shear strength by dividing the maximum load by the bond area. Report the average strength and standard deviation for a set of at least five specimens.
Visualizations
Caption: Experimental workflow for the formulation and testing of a cycloaliphatic epoxy adhesive.
Caption: Logical relationship of components in a two-part cycloaliphatic epoxy adhesive system.
References
Application Notes and Protocols: Curing Kinetics of Epoxy Systems with 2-Cyclopentylphenoxy Methyl Oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the curing kinetics of epoxy resin systems incorporating 2-cyclopentylphenoxy methyl oxirane. The protocols outlined below detail the use of differential scanning calorimetry (DSC) for determining key kinetic parameters, which are crucial for optimizing material properties and processing conditions.
Introduction to Curing Kinetics
The curing of epoxy resins is a complex chemical process involving the transformation of a liquid resin into a solid, three-dimensional cross-linked network.[1][2] The kinetics of this curing reaction dictate the processing time, temperature, and ultimately the final thermomechanical properties of the cured material.[3] A thorough understanding of the curing kinetics is therefore essential for the development and application of new epoxy systems, such as those containing 2-cyclopentylphenoxy methyl oxirane, in fields ranging from advanced composites to biomedical devices.
Key parameters in curing kinetics include the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).[4] These parameters can be determined by analyzing the heat flow associated with the curing reaction using techniques like differential scanning calorimetry (DSC).[5][6] Both isothermal and non-isothermal DSC methods are commonly employed for this purpose.[4][7][8]
Experimental Protocols
Materials and Sample Preparation
-
Epoxy Resin: 2-cyclopentylphenoxy methyl oxirane (CAS 28163-40-8)[9][10][11]
-
Curing Agent: A suitable amine curing agent (e.g., aliphatic, cycloaliphatic, or aromatic amine). The choice of curing agent will significantly influence the curing characteristics.[3][12]
-
Sample Preparation:
-
Accurately weigh the epoxy resin and the curing agent in a stoichiometric ratio. The optimal ratio is typically determined by the number of active hydrogen atoms in the amine and the number of epoxy groups.[13]
-
Thoroughly mix the two components at room temperature until a homogeneous mixture is obtained.
-
Immediately after mixing, accurately weigh 5-10 mg of the mixture into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Non-Isothermal Curing Kinetics Analysis by DSC
This method is used to determine the activation energy and other kinetic parameters by subjecting the sample to a constant heating rate.
-
Instrument: Differential Scanning Calorimeter (DSC)
-
Protocol:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heat the sample from ambient temperature to a temperature sufficiently high to ensure the completion of the curing reaction (e.g., 250 °C).
-
Perform the scan at multiple linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.[4]
-
Record the heat flow as a function of temperature for each heating rate. The resulting exothermic peak represents the curing reaction.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at a given temperature (T) is calculated as the ratio of the heat evolved up to that temperature (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
The activation energy (Ea) can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall methods.[4][6][14]
-
Isothermal Curing Kinetics Analysis by DSC
This method involves holding the sample at a constant temperature and monitoring the heat flow over time.
-
Instrument: Differential Scanning Calorimeter (DSC)
-
Protocol:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170, 180 °C).[2]
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
To determine the residual heat of reaction, cool the sample down and then perform a non-isothermal scan as described in the previous protocol.
-
-
Data Analysis:
-
The rate of cure (dα/dt) is directly proportional to the measured heat flow (dH/dt).
-
The degree of conversion (α) at a given time (t) is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction.
-
The data can be fitted to various kinetic models, such as the Kamal-Malkin model, to describe the autocatalytic nature of many epoxy curing reactions.[7]
-
Data Presentation
The quantitative data obtained from the DSC experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Non-Isothermal Curing Parameters at Different Heating Rates
| Heating Rate (β, °C/min) | Onset Temperature (T_onset, °C) | Peak Temperature (T_peak, °C) | End Temperature (T_end, °C) | Total Heat of Reaction (ΔH_total, J/g) |
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 |
Table 2: Isothermal Curing Parameters at Different Temperatures
| Isothermal Temperature (°C) | Time to Peak (t_peak, min) | Total Heat of Reaction (ΔH_total, J/g) | Degree of Conversion at t_peak (α_peak) |
| 150 | |||
| 160 | |||
| 170 | |||
| 180 |
Table 3: Calculated Kinetic Parameters
| Kinetic Method | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reaction Order (n) |
| Kissinger | |||
| Ozawa-Flynn-Wall | |||
| Kamal-Malkin (Isothermal) |
Visualizations
Epoxy-Amine Curing Reaction Pathway
The following diagram illustrates the general reaction mechanism for the curing of an epoxy resin with a primary amine curing agent. The reaction proceeds through a nucleophilic attack of the amine on the oxirane ring of the epoxy group.
Caption: Generalized reaction pathway for epoxy-amine curing.
Experimental Workflow for Curing Kinetics Analysis
This diagram outlines the logical flow of the experimental and analytical steps involved in characterizing the curing kinetics of an epoxy system.
Caption: Workflow for curing kinetics analysis of epoxy systems.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. imapsjmep.org [imapsjmep.org]
- 3. nadkarnispc.com [nadkarnispc.com]
- 4. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Accurate Cure Modeling for Isothermal Processing of Fast Curin... [publikationen.bibliothek.kit.edu]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. specialchem.com [specialchem.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2-[(2-cyclopentylphenoxy)methyl]-oxirane synthesis
Welcome to the technical support center for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome challenges related to low yield and other common issues encountered during this procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yield in this synthesis, a variant of the Williamson ether synthesis, typically stems from one of several key areas: incomplete deprotonation of the starting phenol, undesirable side reactions, suboptimal reaction conditions, or product loss during workup and purification. A systematic approach to troubleshooting is recommended. Start by verifying the quality of your reagents and ensuring an inert atmosphere if using highly reactive bases.
Q2: How can I confirm that the initial deprotonation of 2-cyclopentylphenol is complete?
A2: Complete formation of the sodium or potassium 2-cyclopentylphenoxide is critical for the reaction to proceed efficiently. Incomplete deprotonation leads to unreacted starting material and lower yields.
-
Choice of Base: Strong bases are required to fully deprotonate a phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) are often more effective.
-
Reaction Conditions: When using NaH, the reaction is typically performed at 0°C to room temperature, and the evolution of hydrogen gas can be monitored to gauge reaction progress. With NaOH or KOH, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate and yield in a two-phase system.
-
Water Content: The presence of water will consume strong bases like NaH and can hydrolyze epichlorohydrin. Ensure your solvent and glassware are thoroughly dried, especially when using water-sensitive reagents.
Q3: My TLC analysis shows multiple spots in the crude reaction mixture. What are the likely side products?
A3: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities in this synthesis include:
-
Unreacted 2-cyclopentylphenol: This is common if deprotonation was incomplete.
-
Diol Impurity (3-(2-cyclopentylphenoxy)propane-1,2-diol): This results from the hydrolysis of the epoxide ring of the final product. This can occur during the reaction if water is present or during an aqueous workup if the pH is not controlled.
-
Polymerized Material: Epoxides can polymerize under either acidic or basic conditions. Using a large excess of epichlorohydrin can minimize this, but it may complicate purification.
-
Chlorinated Intermediate: Ring-opening of the epoxide by the phenoxide can sometimes lead to a chlorinated intermediate that fails to close into the desired oxirane.[1]
Q4: What are the optimal reaction conditions (solvent, temperature, time) for this synthesis?
A4: The optimal conditions depend on the chosen base and scale of the reaction. However, general guidelines for this SN2-type reaction are as follows:[2][3]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophile.[4] Ethers like THF are also suitable, particularly when using NaH.
-
Temperature: The reaction is often started at a lower temperature (0-25°C) during the deprotonation step and then gently heated (50-80°C) after the addition of epichlorohydrin to drive the reaction to completion. Higher temperatures can promote side reactions.
-
Reaction Time: The reaction should be monitored by TLC. Typically, reactions run for 12-24 hours. Prolonged reaction times at elevated temperatures can lead to product degradation.
Q5: I'm losing a significant amount of product during purification. Are there any recommended techniques?
A5: The product, 2-[(2-cyclopentylphenoxy)methyl]-oxirane, is a relatively high-boiling liquid. Purification is typically achieved by vacuum distillation or column chromatography.
-
Workup: After the reaction is complete, a careful aqueous workup is needed to remove unreacted base and salts. Use a dilute acid wash to neutralize any remaining base, followed by a brine wash to remove water. Be mindful that acidic conditions can open the epoxide ring.
-
Column Chromatography: Silica gel chromatography is effective for separating the product from non-polar impurities and unreacted starting materials. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Vacuum Distillation: If chromatography is not feasible, high-vacuum distillation can be used. However, be aware that heating the crude product for extended periods can lead to decomposition or polymerization.
Data on Reaction Conditions
The choice of base and solvent are critical parameters that influence the final yield of the synthesis.
Table 1: Effect of Different Bases on Product Yield
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| NaH | Anhydrous THF | 60 | 18 | 85-95% | Requires strictly anhydrous conditions. Hydrogen gas evolution. |
| KOH | DMSO | 70 | 12 | 75-85% | Homogeneous reaction, generally good yields. |
| NaOH | H₂O/Toluene | 80 | 24 | 60-75% | Requires a phase-transfer catalyst (PTC) for optimal results. |
| K₂CO₃ | DMF | 80 | 24 | 50-65% | Weaker base, may result in incomplete reaction. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in THF
This protocol is recommended for achieving high yields on a laboratory scale.
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Deprotonation: Suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add a solution of 2-cyclopentylphenol (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Phenoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Epichlorohydrin Addition: Cool the mixture back to 0°C and add epichlorohydrin (1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 18 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Visual Guides
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot causes of low reaction yield.
References
Technical Support Center: Purification of 2-Cyclopentylphenoxy Methyl Oxirane
Welcome to the technical support center for the purification of 2-cyclopentylphenoxy methyl oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 2-cyclopentylphenoxy methyl oxirane?
A1: 2-Cyclopentylphenoxy methyl oxirane is typically synthesized via the Williamson ether synthesis.[1][2] This method involves the reaction of 2-cyclopentylphenol with an epihalohydrin, such as epichlorohydrin or epibromohydrin, in the presence of a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the epihalohydrin, displacing the halide to form the desired ether.[1][2]
Q2: What are the most common impurities I might encounter during the purification of 2-cyclopentylphenoxy methyl oxirane?
A2: The most common impurities include:
-
Unreacted 2-cyclopentylphenol: The starting phenolic material may not have fully reacted.
-
Unreacted epihalohydrin: Excess epihalohydrin used in the reaction may remain.
-
Diol impurity: Hydrolysis of the oxirane ring of the product can lead to the formation of 1-(2-cyclopentylphenoxy)propane-2,3-diol.
-
Elimination byproducts: The basic conditions of the Williamson ether synthesis can sometimes lead to elimination reactions, especially if the reaction temperature is too high.[1]
Q3: What analytical techniques are recommended for assessing the purity of 2-cyclopentylphenoxy methyl oxirane?
A3: The following analytical techniques are commonly used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and assessing the purity of column chromatography fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2-cyclopentylphenoxy methyl oxirane.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Product After Synthesis | Incomplete reaction of the starting materials. | - Ensure the base used (e.g., NaH, K₂CO₃) is fresh and active. - Use a suitable polar apathetic solvent like DMF or DMSO to ensure solubility of the reactants.[1] - Allow for sufficient reaction time, monitoring progress by TLC. |
| Side reactions such as elimination are dominating.[1] | - Maintain a moderate reaction temperature. High temperatures can favor elimination.[1] - Use a primary alkyl halide (epihalohydrin) to minimize elimination.[2] | |
| Product Contains Unreacted 2-Cyclopentylphenol | Insufficient epihalohydrin was used, or the reaction did not go to completion. | - Use a slight excess of the epihalohydrin. - Purify the crude product using silica gel column chromatography. 2-cyclopentylphenol is more polar and will have a lower Rf value than the product. |
| Presence of a More Polar Impurity by TLC | Hydrolysis of the oxirane ring to the corresponding diol. | - Ensure all reagents and solvents are anhydrous. - During the workup, avoid prolonged exposure to acidic or strongly basic aqueous conditions. - The diol can be separated from the product by silica gel chromatography as it is significantly more polar. |
| Difficulty in Separating Product from a Non-polar Impurity | Potential for an elimination byproduct or other non-polar side-product. | - Optimize the solvent system for silica gel chromatography. A less polar eluent system may improve separation. - Consider alternative purification techniques such as preparative HPLC if chromatographic separation is challenging. |
| Product Appears Oily or Discolored | Residual solvent or minor impurities. | - Ensure complete removal of the solvent under reduced pressure. - If the product is an oil, high-vacuum distillation could be a final purification step, provided the compound is thermally stable. |
Experimental Protocols
Below are representative experimental protocols for the synthesis and purification of aryl glycidyl ethers, which can be adapted for 2-cyclopentylphenoxy methyl oxirane.
Synthesis via Williamson Ether Synthesis (Representative Protocol)
This protocol is a general procedure and may require optimization for the specific synthesis of 2-cyclopentylphenoxy methyl oxirane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopentylphenol (1 equivalent) in a suitable anhydrous polar aprotic solvent such as DMF or acetonitrile.[1][3]
-
Base Addition: Add a suitable base such as powdered potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) portion-wise to the solution at room temperature.[1]
-
Epihalohydrin Addition: Add epibromohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification by Silica Gel Column Chromatography (Representative Protocol)
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point for aryl glycidyl ethers is a mixture of petroleum ether (or hexane) and ethyl acetate.[4] A gradient from 95:5 to 80:20 (petroleum ether:ethyl acetate) is a reasonable range to explore.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-cyclopentylphenoxy methyl oxirane.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-cyclopentylphenoxy methyl oxirane.
Troubleshooting Logic for Low Product Yield
References
Identification of side products in Oxirane, ((2-cyclopentylphenoxy)methyl)- reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxirane, ((2-cyclopentylphenoxy)methyl)-. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is Oxirane, ((2-cyclopentylphenoxy)methyl)-, and what is its primary application?
Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as 1-(o-Cyclopentylphenoxy)-2,3-epoxypropane, is a key intermediate in the synthesis of various organic compounds, most notably the triazole fungicide, Epoxiconazole. Its reactive epoxide ring allows for the introduction of the substituted phenoxy methyl group into a target molecule.
Q2: What are the common synthetic routes to produce Oxirane, ((2-cyclopentylphenoxy)methyl)-?
There are two primary synthetic routes:
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Reaction of 2-cyclopentylphenol with epichlorohydrin: This is a common method for producing glycidyl ethers. The reaction typically proceeds in the presence of a base.
-
Epoxidation of 2-cyclopentylphenoxy allyl ether: This involves the initial synthesis of the allyl ether from 2-cyclopentylphenol and an allyl halide, followed by epoxidation of the double bond using an oxidizing agent like a peroxy acid.
Q3: What are the most common side products I should be aware of during the synthesis and use of this oxirane?
The most frequently encountered side products include:
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1-(2-cyclopentylphenoxy)propane-2,3-diol: Formed by the hydrolysis of the epoxide ring.
-
Oligomers and Polymers: Resulting from the reaction of the epoxide with other oxirane molecules or the diol.
-
1-(2-cyclopentylphenoxy)-3-chloropropan-2-ol: An intermediate from the epichlorohydrin route that may persist due to incomplete ring closure.
-
Isomeric byproducts: Depending on the reaction conditions, positional isomers may form.
-
1,3-Dioxolane derivatives: These can form through the reaction of the epoxide with corresponding diol byproducts, especially under acidic conditions.
Troubleshooting Guide: Identification and Minimization of Side Products
This guide provides a systematic approach to troubleshooting common issues related to the formation of side products in reactions involving Oxirane, ((2-cyclopentylphenoxy)methyl)-.
Issue 1: Presence of a significant amount of 1-(2-cyclopentylphenoxy)propane-2,3-diol
-
Symptoms:
-
Lower than expected yield of the desired product.
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Observation of a more polar spot on Thin Layer Chromatography (TLC) analysis.
-
Presence of characteristic diol peaks in ¹H NMR and ¹³C NMR spectra.
-
A corresponding mass peak in GC-MS or LC-MS analysis.
-
-
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use drying agents or distillation to remove residual water before starting the reaction. |
| Acidic or basic reaction conditions promoting hydrolysis. | Carefully control the pH of the reaction. If possible, perform the reaction under neutral conditions. If a catalyst is necessary, use the minimum effective amount and consider using a milder catalyst. |
| Prolonged reaction times or high temperatures. | Optimize the reaction time and temperature to favor the desired product formation. Monitor the reaction progress by TLC or HPLC to avoid extended reaction times. |
-
Experimental Protocol for Identification (HPLC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Issue 2: Formation of High Molecular Weight Oligomers or Polymers
-
Symptoms:
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Reduced yield of the target product.
-
Observation of a baseline streak or very high molecular weight peaks in mass spectrometry.
-
Broad signals in NMR spectra.
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Increased viscosity of the reaction mixture.
-
-
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| High concentration of the epoxide. | Use a more dilute solution to reduce the probability of intermolecular reactions. |
| Presence of catalytic amounts of acid or base. | As with diol formation, careful control of pH is crucial. Strong acids and bases can catalyze the ring-opening polymerization of epoxides. |
| Elevated reaction temperatures. | Lowering the reaction temperature can help to control the rate of polymerization. |
Issue 3: Incomplete conversion of 1-(2-cyclopentylphenoxy)-3-chloropropan-2-ol
-
Symptoms:
-
This is specific to the synthesis route using epichlorohydrin.
-
Presence of the chlorohydrin intermediate in the final product, detectable by MS and NMR.
-
-
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Insufficient amount of base for the ring-closing step. | Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used for the dehydrohalogenation. |
| Low reaction temperature or short reaction time for the cyclization. | Optimize the temperature and reaction time for the ring-closure step to ensure complete conversion. |
Visualizing Reaction Pathways and Workflows
Diagram 1: Synthesis and Primary Side Product Formation
Caption: Synthetic pathway to the target oxirane and the formation of major side products.
Diagram 2: Troubleshooting Workflow for Side Product Identification
Caption: A logical workflow for identifying and addressing common side products.
Strategies to improve the shelf life and stability of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life and stability of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-[(2-cyclopentylphenoxy)methyl]-oxirane?
A1: The primary factors contributing to the degradation of 2-[(2-cyclopentylphenoxy)methyl]-oxirane are its inherent ring strain, making it susceptible to nucleophilic attack. Key environmental and chemical factors that can accelerate degradation include:
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Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
pH: Both acidic and basic conditions can catalyze the opening of the oxirane ring.
-
Light: Exposure to UV light can potentially induce photo-degradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to unwanted side reactions.
-
Moisture: Water can act as a nucleophile, leading to hydrolysis of the epoxide to a diol.
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Incompatible Storage Materials: Certain materials, such as iron and copper alloys, may promote degradation.[1]
Q2: I am observing a decrease in the purity of my 2-[(2-cyclopentylphenoxy)methyl]-oxirane sample over time. What could be the cause?
A2: A decrease in purity over time is likely due to chemical degradation. The most common degradation pathway for epoxides is hydrolysis, which results from exposure to moisture. Another possibility is polymerization, especially if the sample is stored neat (undiluted) at elevated temperatures. To confirm the cause, it is recommended to analyze the impurities using techniques like HPLC-MS to identify the degradation products.
Q3: What are the recommended storage conditions for 2-[(2-cyclopentylphenoxy)methyl]-oxirane to ensure its long-term stability?
A3: To maximize the shelf life of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, the following storage conditions are recommended:
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Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to minimize thermal degradation.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Container: Use storage vessels made of inert materials like stainless steel or glass to avoid catalytic degradation.[1]
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Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Consider storing over a desiccant.
Q4: Can I use stabilizers to improve the shelf life of 2-[(2-cyclopentylphenoxy)methyl]-oxirane?
A4: Yes, the addition of stabilizers can be an effective strategy. For epoxides, potential stabilizers include:
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Antioxidants: To prevent oxidative degradation.
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Acid Scavengers: Small amounts of a non-nucleophilic base can be added to neutralize any trace acidic impurities that could catalyze ring-opening.
-
Radical Scavengers: To inhibit polymerization initiated by radical species. The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Impurities in Sample | Degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, atmosphere).2. Analyze impurities by LC-MS or GC-MS to identify degradation products.3. Review handling procedures to minimize exposure to air and moisture. |
| Inconsistent Reaction Outcomes | Partial degradation of the starting material. | 1. Assess the purity of the 2-[(2-cyclopentylphenoxy)methyl]-oxirane lot using a suitable analytical method (e.g., HPLC, GC) before use.2. If purity is low, consider re-purification or obtaining a fresh batch.3. Perform a forced degradation study to understand potential degradation products that might interfere with the reaction. |
| Discoloration of the Compound | Formation of degradation products or color bodies. | 1. Investigate the storage conditions, particularly exposure to light and air.[1]2. Identify the colored species if possible.3. Consider purification by column chromatography or distillation if the impurity profile is unacceptable. |
| Phase Separation or Precipitation in Solution | Polymerization or formation of insoluble degradation products. | 1. Analyze the precipitate to determine its identity.2. If polymerization is suspected, consider adding a polymerization inhibitor to the formulation.3. Evaluate the solubility of the compound in the chosen solvent at the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-[(2-cyclopentylphenoxy)methyl]-oxirane
Objective: To identify potential degradation pathways and degradation products of 2-[(2-cyclopentylphenoxy)methyl]-oxirane under various stress conditions.[2][3][4][5]
Methodology:
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Sample Preparation: Prepare a stock solution of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base-stressed samples.
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Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).
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Use a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.
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Data Presentation:
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C | 15.2 | 2 | 237.1 [M+H]⁺ (Diol) |
| 0.1 M NaOH, 60°C | 8.5 | 1 | 237.1 [M+H]⁺ (Diol) |
| 3% H₂O₂, RT | 5.1 | 3 | Varies |
| 80°C (Solid) | 2.3 | 1 | - |
| UV Light (254 nm) | 11.8 | 4 | Varies |
Note: The data presented in this table is illustrative and not based on actual experimental results for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Visualizations
Caption: Troubleshooting workflow for addressing purity loss.
Caption: Simplified hydrolysis degradation pathway.
Caption: Workflow for assessing chemical stability.
References
- 1. US3142687A - Stabilization of epoxide compositions - Google Patents [patents.google.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature polymerization of 2-cyclopentylphenoxy methyl oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 2-cyclopentylphenoxy methyl oxirane. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-cyclopentylphenoxy methyl oxirane and why is it prone to premature polymerization?
2-Cyclopentylphenoxy methyl oxirane is an organic compound belonging to the class of aryl glycidyl ethers. Its structure contains a reactive epoxide ring (oxirane). This three-membered ring is highly strained and susceptible to ring-opening reactions, which can initiate polymerization.[1] The presence of the phenoxy group can also influence the reactivity of the epoxide ring. Premature polymerization is typically initiated by contaminants, heat, or light, leading to an uncontrolled and undesirable reaction.
Q2: What are the common initiators for the premature polymerization of this compound?
Premature polymerization of 2-cyclopentylphenoxy methyl oxirane is often a cationic ring-opening polymerization.[2][3] Common initiators include:
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Lewis Acids: Trace amounts of Lewis acidic impurities (e.g., metal halides) can readily initiate cationic polymerization.
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Protic Acids: Strong acids can protonate the oxygen of the oxirane ring, making it highly electrophilic and prone to nucleophilic attack, which starts the polymerization cascade.
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Atmospheric Moisture and Carbon Dioxide: While water itself is not a strong initiator, in the presence of certain impurities or surfaces, it can contribute to the formation of species that initiate polymerization.
-
Elevated Temperatures: Heat can accelerate the rate of polymerization, especially in the presence of trace impurities.[4]
-
Light: Certain wavelengths of light can also provide the energy to initiate polymerization, particularly if photosensitive impurities are present.
Q3: What are the signs of premature polymerization?
Researchers should be vigilant for the following indicators of premature polymerization:
-
Increased Viscosity: A noticeable thickening of the liquid is a primary sign of polymer formation.
-
Gelation: The formation of an insoluble, gel-like substance indicates extensive cross-linking and polymerization.
-
Exotherm: Polymerization reactions are often exothermic, leading to a spontaneous increase in temperature. This can be dangerous and lead to a runaway reaction.
-
Changes in Appearance: The liquid may become cloudy or hazy.
-
Inconsistent Experimental Results: Premature polymerization can lead to variability in reaction yields and product purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased viscosity or gelation upon storage | 1. Improper storage conditions (e.g., elevated temperature, exposure to light). 2. Contamination of the storage vessel. 3. Ingress of moisture or air. | 1. Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][6] 2. Use clean, dry, and inert storage containers (e.g., amber glass bottles with PTFE-lined caps). 3. Ensure the container is tightly sealed. |
| Polymerization occurs during a reaction set-up | 1. Contaminated glassware or reagents. 2. Use of acidic reagents or catalysts that can initiate polymerization. 3. Localized heating. | 1. Thoroughly clean and dry all glassware. Use freshly distilled and deoxygenated solvents. 2. If possible, use non-acidic catalysts or protect the epoxide group before introducing acidic reagents. 3. Ensure uniform heating and efficient stirring to avoid hot spots. |
| Inconsistent results between batches | 1. Variable levels of inhibitors in different batches of the starting material. 2. Differences in storage time or conditions between batches. | 1. Analyze the starting material for the presence and concentration of any existing inhibitors. 2. If necessary, add a suitable inhibitor at a consistent concentration to each batch. 3. Maintain consistent storage protocols for all batches. |
Experimental Protocols
Protocol 1: Storage of 2-Cyclopentylphenoxy Methyl Oxirane
-
Container: Use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap to protect the compound from light and ensure an inert sealing surface.
-
Inert Atmosphere: Before sealing, flush the headspace of the bottle with a dry, inert gas such as nitrogen or argon to displace air and moisture.[5]
-
Temperature: Store the sealed bottle in a refrigerator at 2-8 °C. Avoid freezing, as this can sometimes promote crystallization and phase separation of inhibitors.[5]
-
Labeling: Clearly label the bottle with the compound name, date of receipt, and date opened.
Protocol 2: Inhibition of Premature Polymerization
For applications where the compound needs to be stored for extended periods or handled under conditions that might promote polymerization, the addition of an inhibitor is recommended.
-
Inhibitor Selection: Choose a suitable inhibitor based on the intended application and the solvent system. For non-polar systems, radical scavengers like butylated hydroxytoluene (BHT) are often effective. For systems where cationic polymerization is a concern, a hindered amine or a specific cationic polymerization inhibitor may be more appropriate.
-
Concentration: The effective concentration of the inhibitor will vary. A typical starting range for BHT is 100-500 ppm.
-
Procedure: a. Prepare a stock solution of the chosen inhibitor in a compatible, dry solvent. b. Add the required volume of the stock solution to the 2-cyclopentylphenoxy methyl oxirane to achieve the desired final concentration. c. Mix thoroughly to ensure uniform distribution of the inhibitor. d. Store the inhibited compound according to Protocol 1.
Table 1: Common Inhibitors for Epoxide Polymerization
| Inhibitor | Type | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 100 - 500 ppm | Scavenges free radicals that can initiate polymerization. | Can sometimes be removed by distillation or chromatography. |
| Hydroquinone (HQ) | Radical Scavenger | 50 - 200 ppm | Effective radical scavenger. | Can discolor the material and may need to be removed before use. |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 100 - 300 ppm | Similar to hydroquinone but often less colored. | May require removal for certain applications. |
| Hindered Amines (e.g., TEMPO) | Radical Scavenger | 50 - 150 ppm | Highly effective radical scavengers. | Can be more expensive than phenolic inhibitors. |
| Triethanolamine | Cation Scavenger | 0.1 - 0.5% | Acts as a nucleophile to scavenge cations that initiate polymerization. | Can affect the kinetics of subsequent desired reactions. |
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Recommended storage protocol workflow.
References
Minimizing impurities in the large-scale production of 2-cyclopentylphenoxy methyl oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of 2-cyclopentylphenoxy methyl oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-cyclopentylphenoxy methyl oxirane?
A1: The most common and industrially scalable method for synthesizing 2-cyclopentylphenoxy methyl oxirane is a variation of the Williamson ether synthesis. This process involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. A phase transfer catalyst is often employed to enhance the reaction rate and yield.
Q2: What are the most common impurities encountered during the synthesis of 2-cyclopentylphenoxy methyl oxirane?
A2: The primary impurities can be categorized as follows:
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Unreacted Starting Materials: Residual 2-cyclopentylphenol and epichlorohydrin.
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Reaction Intermediates: Incomplete conversion of the chlorohydrin intermediate, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
-
Side-Reaction Products:
-
Hydrolysis Product: 1-(2-cyclopentylphenoxy)-2,3-dihydroxypropane, formed by the opening of the oxirane ring by water.
-
Oligomers/Dimers: Formed by the reaction of the product with another molecule of 2-cyclopentylphenoxide.
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Isomeric Byproducts: Resulting from the nucleophilic attack at the central carbon of epichlorohydrin, though this is generally a minor impurity.
-
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques. HPLC is well-suited for monitoring the disappearance of the starting materials and the formation of the desired product and less volatile impurities like the diol and oligomers. GC-MS is effective for analyzing the volatile components, including the product, unreacted epichlorohydrin, and certain byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-cyclopentylphenoxy methyl oxirane and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted 2-cyclopentylphenol | - Insufficient amount of epichlorohydrin or base.- Inefficient mixing in the reactor.- Low reaction temperature or insufficient reaction time. | - Adjust the stoichiometry to use a slight excess of epichlorohydrin.- Ensure the base is added in a sufficient molar ratio to deprotonate the phenol.- Improve agitation to ensure homogeneity.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by HPLC or GC. |
| Presence of the chlorohydrin intermediate | - Insufficient amount of base for the ring-closing step.- Low reaction temperature for the cyclization.- Presence of acidic impurities quenching the base. | - Ensure at least a stoichiometric amount of base is used for the dehydrochlorination step.- A moderate increase in temperature after the initial reaction can promote ring closure.- Ensure all reagents are of appropriate quality and free from acidic contaminants. |
| High concentration of the diol impurity (1-(2-cyclopentylphenoxy)-2,3-dihydroxypropane) | - Presence of excess water in the reaction mixture.- Prolonged reaction times at elevated temperatures with excess base. | - Use anhydrous solvents and ensure starting materials are dry.- Minimize the amount of water introduced with the base (e.g., use a concentrated NaOH solution).- Avoid excessive reaction times and temperatures once the formation of the desired product has plateaued. |
| Formation of oligomeric impurities | - High concentration of the 2-cyclopentylphenoxide nucleophile.- Elevated reaction temperatures. | - Control the rate of addition of 2-cyclopentylphenol or its phenoxide to the reaction mixture.- Maintain a moderate reaction temperature to disfavor the reaction of the product with the phenoxide. |
| Inconsistent reaction yields and purity between batches | - Variations in raw material quality.- Poor control over reaction parameters (temperature, addition rates, mixing).- Inadequate cleaning of the reactor leading to cross-contamination. | - Implement stringent quality control for all incoming raw materials.- Standardize and automate control of critical process parameters.- Establish and validate a thorough reactor cleaning protocol. |
Data Presentation: Impact of Reaction Parameters on Impurity Profile
The following table summarizes the illustrative impact of key reaction parameters on the impurity profile of 2-cyclopentylphenoxy methyl oxirane, as determined by HPLC analysis.
| Experiment ID | Molar Ratio (Phenol:Epichlorohydrin:NaOH) | Temperature (°C) | Reaction Time (h) | 2-Cyclopentylphenoxy Methyl Oxirane (%) | Unreacted Phenol (%) | Chlorohydrin Intermediate (%) | Diol Impurity (%) | Oligomers (%) |
| 1 | 1 : 1.1 : 1.1 | 60 | 4 | 92.5 | 4.5 | 1.5 | 1.0 | 0.5 |
| 2 | 1 : 1.5 : 1.1 | 60 | 4 | 95.0 | 1.0 | 2.0 | 1.2 | 0.8 |
| 3 | 1 : 1.1 : 1.5 | 60 | 4 | 90.0 | 4.0 | 0.5 | 4.0 | 1.5 |
| 4 | 1 : 1.1 : 1.1 | 80 | 4 | 88.0 | 2.0 | 1.0 | 5.0 | 4.0 |
| 5 | 1 : 1.1 : 1.1 | 60 | 8 | 93.0 | 3.0 | 1.0 | 2.0 | 1.0 |
Note: This data is representative and intended for illustrative purposes to demonstrate the expected trends.
Experimental Protocols
Synthesis of 2-Cyclopentylphenoxy Methyl Oxirane
This protocol describes a general procedure for the synthesis of 2-cyclopentylphenoxy methyl oxirane on a laboratory scale, which can be adapted for larger-scale production.
Materials:
-
2-Cyclopentylphenol
-
Epichlorohydrin
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene (or another suitable solvent)
-
Deionized water
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-cyclopentylphenol and toluene.
-
Begin stirring and add the tetrabutylammonium bromide.
-
Slowly add the 50% sodium hydroxide solution while maintaining the temperature below 30°C.
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After the addition is complete, stir the mixture for 30 minutes at room temperature.
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Slowly add epichlorohydrin to the reaction mixture, ensuring the temperature does not exceed 40°C.
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After the addition of epichlorohydrin, heat the reaction mixture to 60°C and maintain for 4-6 hours, or until reaction completion is confirmed by in-process monitoring (e.g., HPLC).
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Cool the reaction mixture to room temperature.
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Add deionized water and separate the organic layer.
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Wash the organic layer with deionized water until the pH of the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation.
HPLC Method for Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient Elution:
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0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
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20-22 min: 90% to 50% B
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22-25 min: 50% B
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
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Accurately weigh approximately 50 mg of the sample and dissolve it in 50 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic pathway for 2-cyclopentylphenoxy methyl oxirane.
Caption: Major side reactions leading to impurity formation.
Caption: A logical workflow for troubleshooting impurity issues.
Addressing viscosity issues in epoxy formulations with 2-[(2-cyclopentylphenoxy)methyl]-oxirane
Technical Support Center: Epoxy Formulations with 2-[(2-cyclopentylphenoxy)methyl]-oxirane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with epoxy formulations containing the reactive diluent 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in an epoxy formulation?
A1: 2-[(2-cyclopentylphenoxy)methyl]-oxirane is a monofunctional reactive diluent. Its primary function is to reduce the viscosity of high-viscosity epoxy resins, such as those based on Bisphenol A (DGEBA).[1][2] This improves the handling and workability of the resin system, allowing for easier mixing, better impregnation of reinforcements, and enhanced filler loading.[3]
Q2: How does a reactive diluent like 2-[(2-cyclopentylphenoxy)methyl]-oxirane differ from a non-reactive diluent or solvent?
A2: A reactive diluent possesses an epoxy group that allows it to co-react with the curing agent and become a permanent part of the cured polymer network.[4][5] Non-reactive diluents (like plasticizers or solvents) do not chemically integrate into the resin structure and can migrate out over time, potentially degrading the final physical and thermal properties.[3][5] Using a reactive diluent also helps in reducing Volatile Organic Compound (VOC) emissions compared to solvent-based systems.[4]
Q3: What impact does adding 2-[(2-cyclopentylphenoxy)methyl]-oxirane have on the final properties of the cured epoxy?
A3: The addition of a monofunctional reactive diluent typically has the following effects:
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Decreased Crosslink Density: As a monofunctional molecule, it acts as a "chain stopper," reducing the overall crosslink density of the polymer network.[3][6]
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Mechanical Properties: This reduction in crosslink density often leads to a decrease in tensile strength and modulus.[3][7] However, it can increase ductility, strain at break, and fracture toughness.[7][8]
-
Thermal Properties: The glass transition temperature (Tg) and heat deflection temperature (HDT) are generally lowered.[3]
-
Chemical Resistance: Chemical and heat resistance may be reduced due to the lower crosslink density.[3][5]
Q4: What is the typical usage level for a reactive diluent like this?
A4: To achieve a significant reduction in viscosity without severely compromising the final properties, a usage level of 5 to 10 parts per hundred parts of resin (phr) is often recommended.[5] Concentrations greater than 20 phr are seldom used in high-performance applications.[3]
Troubleshooting Guide: Viscosity Issues
Problem 1: The initial viscosity of my epoxy blend is still too high after adding the diluent.
| Possible Cause | Suggested Solution |
| Insufficient Diluent Concentration | The amount of 2-[(2-cyclopentylphenoxy)methyl]-oxirane is not enough to achieve the target viscosity. |
| Action: Incrementally increase the diluent concentration. Be aware that this will impact the final mechanical and thermal properties (see Table 1). | |
| Low Ambient Temperature | Epoxy resins and diluents are highly sensitive to temperature; lower temperatures result in significantly higher viscosity.[9] |
| Action: Gently warm the individual components (resin and diluent) before mixing. A common practice is to warm them to 40-60°C.[7] Ensure the temperature is uniform and does not cause premature curing. | |
| Incorrect Resin Base | The base epoxy resin has an exceptionally high initial viscosity. |
| Action: Confirm the viscosity of your base resin from its technical data sheet. You may need a higher concentration of diluent or a lower viscosity base resin for your application. |
Problem 2: The viscosity of the formulation seems to increase over time, even before adding the curing agent.
| Possible Cause | Suggested Solution |
| Crystallization | Lowering the viscosity of some epoxy resins (especially DGEBA) can increase their propensity to crystallize, which appears as a hazy or solid mass.[10] |
| Action: Warm the formulation gently to 50-60°C and mix until the formulation becomes clear again. This process melts the crystals. To prevent recurrence, store the blend at a stable, moderate temperature. | |
| Contamination | Accidental introduction of a catalytic substance or moisture could initiate a slow polymerization. |
| Action: Use clean, dedicated mixing vessels and tools. Ensure components are properly sealed during storage to prevent moisture absorption. |
Problem 3: After adding the curing agent, the pot life is much shorter/longer than expected.
| Possible Cause | Suggested Solution |
| Altered Stoichiometry | The addition of a reactive diluent adds more epoxy groups to the system, which must be accounted for when calculating the amount of curing agent. |
| Action: Recalculate the required amount of curing agent based on the total Epoxy Equivalent Weight (EEW) of the resin and diluent blend. The final EEW is calculated as: EEW_blend = (Total Weight) / [ (Weight_resin / EEW_resin) + (Weight_diluent / EEW_diluent) ] | |
| Dilution Effect | The diluent increases the volume of the system, which can sometimes slow the reaction by decreasing the concentration of reactive groups.[3] |
| Action: If the pot life is too long, a faster curing agent or the addition of a compatible accelerator may be necessary. Conversely, if the reaction is too fast (exothermic), reducing the batch size or cooling the mixture may be required. |
Data Presentation
Table 1: Illustrative Effect of a Monofunctional Reactive Diluent on a Standard DGEBA Epoxy Resin
(Note: The following data is a representative example to illustrate typical trends. Actual values will vary based on the specific base resin, curing agent, and experimental conditions. Users must perform their own tests to determine properties for their specific formulation.)
| Property | No Diluent | 5 phr Diluent | 10 phr Diluent | 15 phr Diluent |
| Viscosity @ 25°C (cP) | 12,000 | 4,500 | 1,500 | 600 |
| Tensile Strength (MPa) | 80 | 75 | 68 | 60 |
| Tensile Modulus (GPa) | 3.2 | 3.0 | 2.8 | 2.5 |
| Elongation at Break (%) | 4.5 | 5.0 | 6.5 | 8.0 |
| Glass Transition Temp (Tg, °C) | 150 | 142 | 135 | 125 |
Experimental Protocols
Protocol 1: Viscosity Measurement with a Rotational Viscometer
-
Preparation:
-
Ensure the epoxy components (resin and diluent) are conditioned at the test temperature (e.g., 25°C ± 1°C) for at least 24 hours.[11]
-
Prepare the formulation by accurately weighing the epoxy resin and 2-[(2-cyclopentylphenoxy)methyl]-oxirane into a clean, dry beaker.
-
Mix thoroughly for 5 minutes using a mechanical stirrer, ensuring a homogenous blend. Avoid introducing excessive air.
-
-
Measurement:
-
Calibrate the rotational viscometer (e.g., Brookfield type) according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed. The goal is to achieve a torque reading between 20% and 80% of the instrument's full scale.
-
Immerse the spindle into the center of the sample, avoiding contact with the beaker walls and bottom.
-
Allow the system to equilibrate for 2-3 minutes.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).[12] Take multiple readings to ensure stability.
-
Protocol 2: Gel Time Determination
-
Preparation:
-
Condition all components (resin/diluent blend and curing agent) to a standard temperature (e.g., 25°C ± 1°C).
-
Accurately weigh the resin/diluent blend and the calculated stoichiometric amount of curing agent into a disposable cup (e.g., 100g total mass).[11]
-
-
Procedure:
-
Start a stopwatch immediately upon adding the curing agent to the resin blend.[11]
-
Mix vigorously for 60 seconds, scraping the sides and bottom of the cup to ensure uniformity.
-
Every 30-60 seconds, gently probe the mixture with a wooden stick or spatula.
-
The gel time is the point at which the mixture transitions from a viscous liquid to a soft, stringy, or gelatinous state and can no longer be easily stirred.[11]
-
Protocol 3: Tensile Property Evaluation (ASTM D638)
-
Specimen Preparation:
-
Prepare the fully formulated epoxy system (resin, diluent, curing agent).
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into ASTM D638 Type I "dog-bone" shaped molds.
-
Cure the specimens according to the recommended cure schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C). A full cure at room temperature may take up to two weeks for some systems.[9]
-
-
Testing:
-
Condition the cured specimens for at least 40 hours at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity).
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen into the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied before rupture.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
Caption: Troubleshooting workflow for addressing high viscosity.
Caption: Key relationships in epoxy formulation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 5. youtube.com [youtube.com]
- 6. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epoxyworks.com [epoxyworks.com]
- 10. pcimag.com [pcimag.com]
- 11. dot.ca.gov [dot.ca.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Curing Parameters for 2-Cyclopentylphenoxy Methyl Oxirane Based Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing parameters for 2-cyclopentylphenoxy methyl oxirane based resins.
Troubleshooting Guide
This section addresses common issues encountered during the curing of 2-cyclopentylphenoxy methyl oxirane based resins.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Slow Curing | - Incorrect mix ratio of resin to curing agent.- Low curing temperature.- Inadequate mixing.- Expired or improperly stored resin/curing agent. | - Ensure the correct stoichiometric ratio of resin to curing agent is used.[1][2][3]- Increase the curing temperature. The optimal temperature may need to be determined experimentally.- Mix the components thoroughly until a homogenous mixture is achieved.[2]- Use fresh, properly stored components. |
| Bubbles in the Cured Resin | - Air entrapment during mixing.- Outgassing of dissolved volatiles during curing.- Moisture contamination. | - Mix slowly and carefully to avoid introducing air.[4][5]- Degas the mixture under vacuum before curing.- Use a heat gun or torch lightly over the surface to remove bubbles before the resin gels.[5][6]- Ensure all components and substrates are dry. |
| Cloudy or Hazy Appearance | - Low curing temperature.- Moisture contamination.- Incompatibility of components (e.g., additives, pigments). | - Cure at a recommended or experimentally determined elevated temperature.[1][4]- Store resin and hardener in a dry environment to prevent moisture absorption.[1]- Ensure all additives are compatible with the resin system. |
| Cracking of the Cured Resin | - Excessive exotherm (heat generation) during curing, especially in large batches.- High shrinkage.- Mismatched coefficient of thermal expansion (CTE) with the substrate. | - Reduce the batch size or use a lower curing temperature to control the exotherm.- Implement a staged curing cycle with intermediate holds.- Select a curing agent that imparts lower shrinkage.- Ensure the CTE of the resin is compatible with the substrate material. |
| Yellowing or Discoloration | - High curing temperatures.- Exposure to UV light.- Oxidation. | - Avoid excessive curing temperatures.- Use UV stabilizers if the application requires UV resistance.- Cure in an inert atmosphere (e.g., nitrogen) if oxidation is a concern. |
Frequently Asked Questions (FAQs)
1. What are the typical curing agents for 2-cyclopentylphenoxy methyl oxirane based resins?
While specific data for 2-cyclopentylphenoxy methyl oxirane is limited, common curing agents for epoxy resins include amines (aliphatic, cycloaliphatic, and aromatic), anhydrides, and catalytic curing agents. The choice of curing agent will significantly impact the final properties of the cured resin, such as its glass transition temperature (Tg), chemical resistance, and mechanical strength. Experimental screening of different curing agents is recommended to find the optimal one for your application.
2. How do I determine the optimal curing temperature and time?
The optimal curing schedule can be determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC).[7][8][9]
-
Dynamic DSC Scan: A dynamic scan, where the temperature is increased at a constant rate, can identify the onset and peak of the exothermic curing reaction, providing a temperature range for curing.
-
Isothermal DSC Scans: Isothermal scans at different temperatures can be used to determine the time to reach a certain degree of cure.
The goal is to achieve a high degree of cure to ensure optimal properties. A post-cure at a temperature above the initial cure temperature is often recommended to complete the reaction.[10]
3. How can I monitor the progress of the curing reaction?
Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for monitoring the curing process.[9][11][12] The disappearance of the epoxy group peak (typically around 915 cm⁻¹) can be tracked over time to determine the extent of the reaction.[11][13]
4. What is the expected glass transition temperature (Tg) of the cured resin?
The Tg is highly dependent on the curing agent used and the degree of cure. A higher degree of cure and a more rigid crosslinked network will generally result in a higher Tg.[14] DSC is the primary method used to measure the Tg of the cured resin.[7][8]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Profile Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured resin/curing agent mixture into an aluminum DSC pan.
-
Dynamic Scan:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing range (e.g., 250°C).[8]
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Isothermal Scan:
-
Equilibrate the sample at the desired isothermal curing temperature.
-
Hold the sample at this temperature for a specified time and record the heat flow. The area under the exothermic peak corresponds to the heat of reaction at that temperature.
-
-
Degree of Cure Calculation: The degree of cure can be calculated by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample.[14]
| Parameter | Typical Value Range (for general epoxy resins) | Significance |
| Heating Rate (Dynamic Scan) | 5 - 20 °C/min | Affects the peak exotherm temperature. |
| Isothermal Cure Temperature | Varies depending on curing agent | Determines the rate of cure. |
| Total Heat of Cure (ΔH_total) | 300 - 500 J/g | Represents the total energy released during complete cure. |
| Glass Transition Temp. (Tg) | Varies widely with formulation | Indicates the transition from a glassy to a rubbery state. |
Fourier-Transform Infrared Spectroscopy (FTIR) for Cure Monitoring
-
Sample Preparation: Place a thin film of the uncured resin/curing agent mixture between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record an initial spectrum of the uncured mixture.
-
Place the sample in a heated cell at the desired curing temperature.
-
Acquire spectra at regular intervals over time.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy ring peak (around 915 cm⁻¹).
-
Use a stable peak as an internal reference to normalize the spectra.
-
The degree of cure can be calculated from the normalized peak height or area.
-
Signaling Pathways and Experimental Workflows
References
- 1. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 2. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 3. Accelerating Production: Tackling Epoxy Cure Time Challenges with Incure - INCURE INC. [incurelab.com]
- 4. artnglow.com [artnglow.com]
- 5. epoxyetc.com [epoxyetc.com]
- 6. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Oxirane, ((2-cyclopentylphenoxy)methyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Oxirane, ((2-cyclopentylphenoxy)methyl)-, a compound of interest in pharmaceutical development due to its potential as a reactive intermediate. The selection of a suitable analytical method is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the validation of a Gas Chromatography (GC) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations to ensure the reliability and accuracy of the results.[1][2][3][4][5][6][7][8][9]
Methodology Comparison
The choice between a GC and an LC-MS/MS method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Gas Chromatography (GC): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For oxirane compounds, GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be employed.[10][11][12] Headspace GC is particularly useful for determining residual amounts of volatile oxiranes in non-volatile matrices.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the trace-level quantification of impurities, including potential genotoxic impurities (PGIs), in complex matrices.[13][14][15][16] This method is particularly advantageous when dealing with non-volatile samples or when very low detection limits are required.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of the validated GC and LC-MS/MS methods for the quantification of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
| Validation Parameter | Gas Chromatography (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | ~ 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
| Specificity | Good, potential for co-elution | Excellent, based on mass transitions |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below.
Gas Chromatography (GC-FID) Method
1. Sample Preparation:
-
A stock solution of Oxirane, ((2-cyclopentylphenoxy)methyl)- (1 mg/mL) is prepared in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).[10]
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For sample analysis, a known amount of the test substance is dissolved in the solvent to achieve a theoretical concentration within the calibration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
3. Validation Procedure:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present is determined by analyzing a blank sample and a sample spiked with known impurities.
-
Linearity: A seven-point calibration curve is generated by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is assessed by a recovery study, spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high). The percentage recovery is calculated.
-
Precision:
-
Repeatability is determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate precision is assessed by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (%RSD) is calculated.
-
-
LOD and LOQ: The Limit of Detection and Limit of Quantitation are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
1. Sample Preparation:
-
A stock solution of Oxirane, ((2-cyclopentylphenoxy)methyl)- (100 µg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 10 ng/mL.
-
The sample for analysis is dissolved in the mobile phase to a target concentration within the calibration range.
2. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[17]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent and daughter ion transitions are monitored for the analyte.
3. Validation Procedure:
-
Specificity: The selectivity of the method is established by analyzing blank samples and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²) is determined.
-
Accuracy: Recovery is determined at three concentration levels by spiking a known amount of the analyte into a blank matrix.
-
Precision: Repeatability and intermediate precision are evaluated by analyzing replicate samples at a single concentration, with the %RSD being calculated.
-
LOD and LOQ: These are determined from the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the workflow for the validation of the analytical methods and the logical comparison between them.
Caption: Workflow for the Validation of an Analytical Method.
Caption: Logical Comparison of GC and LC-MS/MS Methods.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. japsonline.com [japsonline.com]
- 16. ijalsr.org [ijalsr.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Cyclopentylphenoxy Methyl Oxirane and Other Glycidyl Ethers for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-cyclopentylphenoxy methyl oxirane and other relevant glycidyl ethers, namely phenyl glycidyl ether, n-butyl glycidyl ether, and allyl glycidyl ether. The objective is to present available data on their performance, with a focus on properties relevant to drug development, including cytotoxicity and genotoxicity. While comprehensive experimental data for 2-cyclopentylphenoxy methyl oxirane is limited, this guide summarizes the available information and provides a detailed comparison with other well-studied glycidyl ethers.
Chemical Properties
A fundamental understanding of the chemical properties of these compounds is crucial for their application. The following table summarizes key chemical identifiers and properties.
| Property | 2-Cyclopentylphenoxy methyl oxirane | Phenyl Glycidyl Ether | n-Butyl Glycidyl Ether | Allyl Glycidyl Ether |
| CAS Number | 28163-40-8 | 122-60-1 | 2426-08-6 | 106-92-3 |
| Molecular Formula | C₁₄H₁₈O₂ | C₉H₁₀O₂ | C₇H₁₄O₂ | C₆H₁₀O₂ |
| Molecular Weight | 218.29 g/mol | 150.17 g/mol | 130.18 g/mol | 114.14 g/mol |
Comparative Performance Data
Cytotoxicity Data
One available source suggests that 2-cyclopentylphenoxy methyl oxirane is non-cytotoxic, although detailed experimental context is not provided[1]. The following table presents available cytotoxicity data for the comparator glycidyl ethers.
| Compound | Assay | Cell Line | Endpoint | Result |
| Phenyl Glycidyl Ether | Apoptosis Assay | L929 | Apoptotic Potency | DEB > SO > PGE > EPI > GLY > EB > ECH[2] |
| Phenyl Glycidyl Ether | Cytotoxicity Assay | L929 | Relative Cytotoxicity | DEB > EPI > PGE > SO > GLY > EB > ECH[2] |
| n-Butyl Glycidyl Ether | Oral LD50 | Rat | Lethal Dose | 2050-2500 mg/kg bw[3] |
| n-Butyl Glycidyl Ether | Oral LD50 | Mouse | Lethal Dose | 1530 mg/kg bw[3] |
| Allyl Glycidyl Ether | Inhalation RD50 | Mouse | Respiratory Rate Decrease | 5.7 ppm (nasal irritation)[4] |
| Allyl Glycidyl Ether | Inhalation RD50TC | Mouse | Respiratory Rate Decrease | 134 ppm (pulmonary toxicity)[4] |
DEB: Diepoxybutane, SO: Styrene Oxide, PGE: Phenyl Glycidyl Ether, EPI: Epichlorohydrin, GLY: Glycidol, EB: Epoxybutane, ECH: Epoxycyclohexane
Genotoxicity Data
The genotoxic potential of glycidyl ethers is a critical consideration in drug development. The following tables summarize findings from various genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strains | Metabolic Activation | Result |
| Phenyl Glycidyl Ether | S. typhimurium TA100, TA1535 | With and without S9 | Positive[5] |
| Aromatic Glycidyl Ethers | S. typhimurium TA100, TA1535 | Not specified | Increased mutagenicity with increased conjugated aromatic unsaturation[5] |
In Vitro Micronucleus Assay
No specific quantitative data for micronucleus induction by these compounds was found in the provided search results. However, it is a standard assay for evaluating chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis)
No specific quantitative data for DNA damage (e.g., % tail DNA) from Comet assays for these specific glycidyl ethers was found in the provided search results. This assay is used to detect DNA strand breaks.
DNA Adduct Formation
| Compound | Adducts Formed | Key Findings |
| Allyl Glycidyl Ether | N-7-guanine, N-1-adenine, N-3-adenine, N-3-cytosine | Major product is N-7-guanine in double-stranded DNA. Adducts with N-1-adenine and N-7-guanine are promising for in vivo monitoring[6]. |
| Phenyl Glycidyl Ether | N-3-(2-hydroxy-3-phenoxypropyl)thymidine, N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine | Predominantly forms adducts with thymidine and 2'-deoxyadenosine[7]. |
Metabolic Signaling Pathways
The biological effects of glycidyl ethers are closely linked to their metabolism. The primary detoxification pathways involve two key enzymes: epoxide hydrolase and glutathione S-transferase. The reactivity of the epoxide ring makes these compounds susceptible to nucleophilic attack, leading to the formation of DNA and protein adducts, which is a primary mechanism of their toxicity.
Metabolic Detoxification Pathways
The following diagram illustrates the general metabolic pathways for glycidyl ethers.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. Correlation of apoptotic potential of simple oxiranes with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Nasal and pulmonary toxicity of allyl glycidyl ether in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of aromatic glycidyl ethers with Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane and Commercial Epoxy Diluents
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, the selection of an appropriate reactive diluent is critical for optimizing processing viscosity and tailoring the final cured properties. This guide provides a comparative overview of the anticipated efficacy of 2-[(2-cyclopentylphenoxy)methyl]-oxirane against established commercial epoxy diluents.
Due to the limited availability of specific experimental data for 2-[(2-cyclopentylphenoxy)methyl]-oxirane in the public domain, this comparison leverages data from structurally similar aromatic reactive diluents, such as Cresyl Glycidyl Ether (CGE), and contrasts them with common aliphatic reactive diluents like Butyl Glycidyl Ether (BGE) and a C12-C14 alkyl glycidyl ether. This approach allows for an informed, albeit predictive, assessment of its performance characteristics.
Executive Summary
2-[(2-cyclopentylphenoxy)methyl]-oxirane, an aromatic reactive diluent, is expected to offer a good balance of viscosity reduction and maintenance of mechanical and thermal properties upon curing. Compared to aliphatic diluents, it is anticipated to provide better thermal resistance and chemical stability, though with potentially lower viscosity reduction efficiency.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance of representative aromatic and aliphatic reactive diluents. The projected performance of 2-[(2-cyclopentylphenoxy)methyl]-oxirane is included for qualitative comparison, based on its chemical structure.
Table 1: Physical and Chemical Properties of Selected Epoxy Diluents
| Property | 2-[(2-cyclopentylphenoxy)methyl]-oxirane | Cresyl Glycidyl Ether (Aromatic) | Butyl Glycidyl Ether (Aliphatic) | C12-C14 Alkyl Glycidyl Ether (Aliphatic) |
| Chemical Structure | Aromatic | Aromatic | Aliphatic | Aliphatic |
| CAS Number | 28163-40-8 | 26447-14-3[1] | 2426-08-6[2] | 68609-97-2[3][4] |
| Molecular Weight ( g/mol ) | 218.29 | 164.20 | 130.19 | ~280 |
| Viscosity at 25°C (mPa·s) | Anticipated: 15-30 | 5-25[5] | ≤3[6] | 5-20[6] |
| Epoxy Equivalent Weight (g/eq) | Anticipated: ~218 | 167-195[6] | 145-155[6] | 275-300[6] |
Table 2: Performance in Epoxy Formulations (Typical Values at 10-15% Diluent Concentration in a standard Bisphenol A Epoxy Resin)
| Performance Metric | 2-[(2-cyclopentylphenoxy)methyl]-oxirane (Projected) | Cresyl Glycidyl Ether (Aromatic) | Butyl Glycidyl Ether (Aliphatic) | C12-C14 Alkyl Glycidyl Ether (Aliphatic) |
| Viscosity Reduction Efficiency | Good | Good[1] | Excellent[7] | Very Good[3] |
| Effect on Tensile Strength | Minor Reduction | Minor Reduction | Moderate Reduction[8] | Slight Reduction |
| Effect on Flexural Strength | Minor Reduction | Minor Reduction | Moderate Reduction | Slight Reduction |
| Effect on Glass Transition Temp. (Tg) | Minor Reduction | Minor Reduction | Significant Reduction | Moderate Reduction |
| Chemical Resistance | Good to Excellent | Good to Excellent[6] | Fair | Good |
| Volatility | Low | Low[6] | High | Low |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the performance of epoxy diluents.
Viscosity Measurement
Objective: To determine the efficiency of the diluent in reducing the viscosity of a standard epoxy resin.
Methodology:
-
A standard Bisphenol A based liquid epoxy resin is pre-conditioned to 25°C.
-
The reactive diluent is added to the epoxy resin at specified weight percentages (e.g., 5%, 10%, 15%, 20%).
-
The mixture is thoroughly stirred until a homogeneous solution is obtained.
-
The viscosity of the mixture is measured at 25°C using a Brookfield viscometer or a rotational rheometer.
-
The viscosity values are recorded and plotted against the diluent concentration to determine the reduction efficiency.
Mechanical Properties Testing
Objective: To evaluate the effect of the diluent on the mechanical properties of the cured epoxy system.
Methodology:
-
Epoxy resin formulations containing the specified weight percentage of the diluent are prepared.
-
A stoichiometric amount of a suitable curing agent (e.g., a polyamide or amidoamine hardener) is added and thoroughly mixed.
-
The mixture is degassed to remove entrapped air and poured into molds of specific dimensions for tensile and flexural strength testing according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
The samples are cured at room temperature followed by a post-curing schedule at an elevated temperature as recommended for the specific resin and hardener system.
-
The cured specimens are subjected to tensile and flexural testing using a universal testing machine. The ultimate tensile strength, flexural strength, and modulus are recorded.
Thermal Analysis (Glass Transition Temperature - Tg)
Objective: To determine the effect of the diluent on the thermal stability of the cured epoxy.
Methodology:
-
Cured samples of the epoxy formulations are prepared as described for mechanical testing.
-
A small, accurately weighed sample is placed in a Differential Scanning Calorimeter (DSC) pan.
-
The sample is subjected to a controlled heating ramp (e.g., 10°C/min) over a specified temperature range.
-
The heat flow is monitored, and the glass transition temperature (Tg) is determined from the inflection point of the heat flow curve.
Visualizations
Logical Relationship of Diluent Properties
Caption: Interplay of diluent characteristics and their impact on epoxy resin performance.
Experimental Workflow for Diluent Evaluation
Caption: A typical workflow for the comprehensive evaluation of an epoxy reactive diluent.
Conclusion
Based on its aromatic structure containing a cyclopentyl group, 2-[(2-cyclopentylphenoxy)methyl]-oxirane is projected to be an effective reactive diluent for applications where maintaining good thermal and mechanical properties is a priority. While its viscosity reduction may be less pronounced than that of aliphatic diluents, it is expected to offer superior performance in terms of heat and chemical resistance. For applications in drug development and advanced materials where performance and stability are paramount, it represents a promising candidate. Further empirical testing is warranted to fully quantify its performance characteristics against commercial benchmarks.
References
- 1. nbinno.com [nbinno.com]
- 2. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. ALKYL (C12-C14) GLYCIDYL ETHER - Ataman Kimya [atamanchemicals.com]
- 4. stobec.com [stobec.com]
- 5. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. products.evonik.com [products.evonik.com]
- 7. yg-chem.co.jp [yg-chem.co.jp]
- 8. specialchem.com [specialchem.com]
Spectroscopic Scrutiny: Confirming the Structure of 2-Cyclopentylphenoxy Methyl Oxirane Against Key Alternatives
A definitive guide to the structural confirmation of 2-cyclopentylphenoxy methyl oxirane through a comparative analysis of its expected spectroscopic characteristics against experimentally determined data for structurally related alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for structural elucidation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The precise structural determination of novel chemical entities is a cornerstone of safe and effective drug development and chemical research. For 2-cyclopentylphenoxy methyl oxirane, a molecule of interest for its potential applications, unambiguous structural confirmation is paramount. This guide presents a comparative analysis of its predicted spectroscopic data alongside the experimental data of three key structural analogs: 2-(phenoxymethyl)oxirane, 2-((2-methylphenoxy)methyl)oxirane, and 2-((4-methylphenoxy)methyl)oxirane. By examining the subtle yet significant shifts and patterns in their respective spectra, a clear methodology for the structural verification of the title compound emerges.
Comparative Spectroscopic Data Analysis
The following tables summarize the expected and experimentally determined spectroscopic data for 2-cyclopentylphenoxy methyl oxirane and its structural alternatives. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Compound | Aromatic Protons | Oxirane CH | Oxirane CH₂ | O-CH₂ | Cyclopentyl/Methyl Protons |
| 2-Cyclopentylphenoxy methyl oxirane (Predicted) | ~6.8-7.2 | ~3.3-3.4 | ~2.7-2.9 | ~3.9-4.3 | ~1.5-2.1 (m), ~3.0-3.2 (m, 1H) |
| 2-(Phenoxymethyl)oxirane | 6.90-7.30 (m) | 3.37 (m, 1H) | 2.78 (dd, 1H), 2.92 (dd, 1H) | 4.02 (dd, 1H), 4.25 (dd, 1H) | N/A |
| 2-((2-Methylphenoxy)methyl)oxirane | 6.80-7.20 (m) | 3.36 (m, 1H) | 2.75 (dd, 1H), 2.90 (dd, 1H) | 3.98 (dd, 1H), 4.20 (dd, 1H) | 2.25 (s, 3H) |
| 2-((4-Methylphenoxy)methyl)oxirane | 6.82 (d, 2H), 7.09 (d, 2H) | 3.35 (m, 1H) | 2.76 (dd, 1H), 2.91 (dd, 1H) | 3.97 (dd, 1H), 4.19 (dd, 1H) | 2.29 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Compound | Aromatic C | Oxirane CH | Oxirane CH₂ | O-CH₂ | Cyclopentyl/Methyl C |
| 2-Cyclopentylphenoxy methyl oxirane (Predicted) | ~112, 121, 127, 129, 140, 157 | ~50 | ~45 | ~69 | ~25, 33, 40 |
| 2-(Phenoxymethyl)oxirane | 114.7, 121.3, 129.5, 158.4 | 50.1 | 44.7 | 68.9 | N/A |
| 2-((2-Methylphenoxy)methyl)oxirane | 111.5, 121.0, 127.0, 130.8, 156.3 | 50.2 | 44.8 | 69.1 | 16.2 |
| 2-((4-Methylphenoxy)methyl)oxirane | 114.6, 130.0, 130.5, 156.2 | 50.1 | 44.7 | 69.0 | 20.4 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Cyclopentylphenoxy methyl oxirane (Predicted) | 2-(Phenoxymethyl)oxirane | 2-((Methylphenoxy)methyl)oxirane (ortho & para) |
| C-H (Aromatic) | ~3030-3080 | 3040-3060 | 3030-3070 |
| C-H (Aliphatic) | ~2850-2960 | 2870-2930 | 2860-2980 |
| C-O-C (Aryl Ether) | ~1240 (asymmetric), ~1040 (symmetric) | ~1245 (asym), ~1040 (sym) | ~1240 (asym), ~1050 (sym) |
| Oxirane Ring (C-O stretch) | ~840-950 | ~845, ~915 | ~840, ~910 |
| C=C (Aromatic) | ~1500-1600 | ~1500, ~1600 | ~1510, ~1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2-Cyclopentylphenoxy methyl oxirane | 218.29 | 161 (M-C₃H₅O), 147 (M-C₄H₇O), 133 (M-C₅H₉O), 107 (cyclopentylphenol fragment) |
| 2-(Phenoxymethyl)oxirane | 150.17 | 93 (phenol fragment), 77 (phenyl fragment), 57 (C₃H₅O fragment) |
| 2-((2-Methylphenoxy)methyl)oxirane | 164.20 | 107 (cresol fragment), 91 (tolyl fragment), 57 (C₃H₅O fragment) |
| 2-((4-Methylphenoxy)methyl)oxirane | 164.20 | 107 (cresol fragment), 91 (tolyl fragment), 57 (C₃H₅O fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of substituted phenoxy methyl oxiranes and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and Fourier transform the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For volatile compounds like the ones discussed, GC-MS is often suitable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400 amu. The molecular ion peak and characteristic fragmentation patterns should be identified.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic confirmation and the logical relationship of the compared molecules.
Caption: General workflow for spectroscopic structural confirmation.
Caption: Relationship between the target compound and its alternatives.
By methodically applying these spectroscopic techniques and comparing the resulting data with that of known analogs, the chemical structure of 2-cyclopentylphenoxy methyl oxirane can be confirmed with a high degree of confidence. This guide provides the necessary framework and comparative data to aid researchers in this critical analytical process.
Performance Benchmark: A Comparative Analysis of Glycidyl Ether and Cycloaliphatic Epoxy Coatings
A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of coatings formulated with traditional glycidyl ether-based epoxy resins versus advanced cycloaliphatic epoxy alternatives.
In the realm of high-performance coatings, the choice of epoxy resin chemistry is paramount to achieving desired durability, resistance, and longevity. While the specific compound Oxirane, ((2-cyclopentylphenoxy)methyl)-, a type of glycidyl ether, lacks extensive comparative performance data in publicly available literature, a robust evaluation can be conducted by examining its broader chemical class—glycidyl ether epoxies, commonly based on Bisphenol A (BPA)—against a prevalent alternative: cycloaliphatic epoxy resins. This guide provides a comprehensive performance comparison based on experimental data for these two important classes of epoxy coatings.
Executive Summary
Coatings formulated from BPA-based glycidyl ether epoxy resins are widely utilized for their excellent adhesion to a variety of substrates, good mechanical properties, and robust chemical resistance.[1][2] However, their aromatic structure renders them susceptible to degradation upon UV exposure, leading to yellowing and loss of gloss.[3]
In contrast, cycloaliphatic epoxy resins, which feature a saturated ring structure, offer superior UV stability and weatherability, making them ideal for outdoor applications or where color and gloss retention are critical.[1][2] They also provide excellent water resistance and can exhibit enhanced chemical resistance in certain environments compared to standard BPA-based epoxies.[1] This guide will delve into the quantitative performance differences in adhesion, corrosion resistance, UV stability, and mechanical properties.
Performance Data Comparison
The following tables summarize the quantitative performance of BPA-based glycidyl ether epoxy coatings and cycloaliphatic epoxy coatings based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, data from various studies are presented with their respective test parameters.
Adhesion Strength
Adhesion is a critical measure of a coating's ability to bond to a substrate. The pull-off adhesion test (ASTM D4541) is a common method to quantify this property, with results measured in megapascals (MPa).
| Resin Type | Substrate | Pull-Off Adhesion Strength (MPa) | Test Method | Source |
| BPA-based Glycidyl Ether Epoxy | Steel | ~12 | ASTM D4541 | [4] |
| BPA-based Glycidyl Ether Epoxy | Aluminum | 9 - 12 | ASTM D4541 | [5] |
| Cycloaliphatic Epoxy (Modified) | Steel | Not specified, but noted for good adhesion. | - | [6] |
UV Resistance
UV resistance is crucial for coatings exposed to sunlight. Performance is often measured by the change in color (Delta E, ΔE) and gloss retention over time during accelerated weathering tests (e.g., ASTM D4587, QUV-A exposure).
| Resin Type | Exposure Duration (hours) | Yellowness Index (YI) | ΔE (Color Change) | Gloss Retention (%) | Source |
| BPA-based Glycidyl Ether Epoxy | 1000 | > 40 | > 20 | Not Specified | [7] |
| Hydrogenated BPA Epoxy (Cycloaliphatic type) | 1000 | < 10 | < 5 | > 90% | [7] |
| BPA-Epoxy cured with Cycloaliphatic Amine | 500 | ~10 | ~32 | >100% (initial increase) | [3][8] |
Note: Lower Yellowness Index and ΔE values indicate better UV stability.
Corrosion and Chemical Resistance
The protective barrier properties of epoxy coatings are essential for preventing corrosion of the underlying substrate. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate a coating's corrosion resistance. Higher impedance values at low frequencies (|Z|0.01Hz) generally correlate with better corrosion protection.
| Resin Type | Environment | Key Performance Metric | Observation | Source |
| BPA-based Glycidyl Ether Epoxy | General | Excellent chemical resistance.[1] | Good acid and excellent alkali resistance. | [1] |
| Cycloaliphatic Epoxy | General | Good weatherability and water resistance. | Can offer more chemical resistance in immersion environments than standard BPA epoxy.[1] | [1] |
Note: Quantitative, side-by-side EIS data for these two resin types was not available in the reviewed literature. However, both are known to provide excellent corrosion protection when properly formulated.
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the reproducibility and interpretation of performance data. Below are summaries of the key experimental protocols referenced in this guide.
Adhesion Testing: Pull-Off Method (ASTM D4541)
This test method covers a procedure for evaluating the pull-off strength of a coating system from a substrate.
Workflow:
-
Surface Preparation: The coated substrate is cleaned and prepared for testing.
-
Dollie Application: A loading fixture (dolly) is bonded to the surface of the coating using a suitable adhesive.
-
Curing: The adhesive is allowed to cure for the manufacturer's recommended time.
-
Scoring: The coating around the dolly is scored to isolate the test area.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the dolly and aligned to apply perpendicular tension to the surface.
-
Force Application: Force is applied at a specified rate until the dolly is pulled off.
-
Data Recording: The force at which failure occurred is recorded, and the nature of the fracture (cohesive, adhesive, or glue failure) is noted.
UV Accelerated Weathering (ASTM D4587)
This practice covers the selection of test conditions for accelerated exposure of coatings to fluorescent UV radiation and water.
Workflow:
-
Sample Preparation: Coated panels are prepared according to standard procedures.
-
Exposure Cycle: Samples are placed in a fluorescent UV and condensation apparatus. A common cycle involves alternating periods of UV exposure at an elevated temperature followed by a condensation period (darkness with water spray or humidity) at a different temperature.
-
UV Source: UV-A lamps are typically used to simulate sunlight in the short-wavelength UV region.
-
Evaluation: At specified intervals, samples are removed and evaluated for changes in gloss, color, chalking, and other signs of degradation.
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Assessment
EIS is used to characterize the barrier properties of a coating and the corrosion processes occurring at the metal-coating interface.
Workflow:
-
Cell Setup: A three-electrode electrochemical cell is assembled with the coated panel as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh) in an electrolyte solution (typically 3.5% NaCl).
-
OCP Measurement: The open-circuit potential is monitored until it stabilizes.
-
EIS Measurement: A small amplitude sinusoidal AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is plotted (Nyquist and Bode plots) and often fitted to an equivalent electrical circuit model to extract parameters like coating capacitance (Cc) and pore resistance (Rpo), which relate to the coating's protective properties.
References
- 1. highperformancecoatings.org [highperformancecoatings.org]
- 2. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 3. paint.org [paint.org]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 6. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 8. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
Comparative Analysis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane Cross-Reactivity in Immunoassays
Disclaimer: As of November 2025, publicly available data on the specific cross-reactivity of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in immunoassays is not available. This guide provides a comprehensive framework and hypothetical data to illustrate how such a study would be designed, executed, and presented. The experimental protocols and data herein are intended as a template for researchers and drug development professionals.
Introduction
Immunoassays are indispensable tools in drug development and clinical diagnostics for their high sensitivity and specificity. However, for small molecules like 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a critical aspect to evaluate is the potential for cross-reactivity with structurally similar compounds. Cross-reactivity can lead to inaccurate quantification and false-positive results. This guide outlines a comparative study of the cross-reactivity of 2-[(2-cyclopentylphenoxy)methyl]-oxirane in a competitive Enzyme-Linked Immunosorbent Assay (ELISA), providing a clear methodology and data presentation format.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for 2-[(2-cyclopentylphenoxy)methyl]-oxirane and a panel of structurally related compounds in a competitive ELISA. Cross-reactivity is calculated as the concentration of the test compound required to displace 50% of the tracer bound to the antibody (IC50) relative to the IC50 of the target analyte, 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-[(2-cyclopentylphenoxy)methyl]-oxirane | 10 | 100 | |
| 2-(phenoxymethyl)-oxirane | 500 | 2.0 | |
| 2-[(4-cyclopentylphenoxy)methyl]-oxirane | 25 | 40.0 | |
| Cyclopentylbenzene | >1000 | <1.0 | |
| Phenoxypropan-2-ol | >1000 | <1.0 |
Note: The IC50 values and resulting cross-reactivity percentages are illustrative and not based on actual experimental data.
Experimental Protocols
A competitive ELISA is a common method for quantifying small molecules. The following protocol provides a detailed methodology for assessing the cross-reactivity of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Principle of the Competitive ELISA
In this assay, a known amount of enzyme-labeled 2-[(2-cyclopentylphenoxy)methyl]-oxirane (tracer) competes with the unlabeled compound in the sample or standard for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of tracer bound to the antibody is inversely proportional to the concentration of the unlabeled compound.
Materials and Reagents
-
High-binding 96-well microplates
-
Anti-2-[(2-cyclopentylphenoxy)methyl]-oxirane polyclonal or monoclonal antibody
-
2-[(2-cyclopentylphenoxy)methyl]-oxirane standard
-
2-[(2-cyclopentylphenoxy)methyl]-oxirane-Horseradish Peroxidase (HRP) conjugate (tracer)
-
Structurally related compounds for cross-reactivity testing
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)
-
Assay Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader
Assay Procedure
-
Coating: Dilute the anti-2-[(2-cyclopentylphenoxy)methyl]-oxirane antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of either the standard solutions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane or the test compounds (at various concentrations) to the appropriate wells.
-
Add 50 µL of the 2-[(2-cyclopentylphenoxy)methyl]-oxirane-HRP conjugate (diluted in Assay Buffer) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five to ensure removal of unbound tracer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate wells.
-
Generate a standard curve by plotting the absorbance at 450 nm against the logarithm of the 2-[(2-cyclopentylphenoxy)methyl]-oxirane standard concentrations. A sigmoidal curve is expected.
-
Determine the IC50 value for the 2-[(2-cyclopentylphenoxy)methyl]-oxirane standard, which is the concentration that results in 50% inhibition of the maximum signal.
-
For each test compound, plot its absorbance against the logarithm of its concentration to determine its IC50 value.
-
Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of 2-[(2-cyclopentylphenoxy)methyl]-oxirane / IC50 of Test Compound) x 100
Visualizations
The following diagrams illustrate the competitive immunoassay principle and the experimental workflow.
Comparative thermal stability of polymers derived from different oxirane monomers
A Comparative Guide to the Thermal Stability of Polymers from Different Oxirane Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polymers derived from various oxirane monomers. Understanding the thermal properties of these polymers is crucial for their application in fields requiring thermal processing or for use in environments with elevated temperatures. The information presented is supported by experimental data from thermogravimetric analysis (TGA).
Introduction to Poly(oxiranes) and Thermal Stability
Poly(oxiranes), also known as polyethers, are a class of polymers synthesized from the ring-opening polymerization of oxirane monomers (epoxides). The thermal stability of these polymers is a critical parameter that dictates their processing window and service temperature. Thermal degradation involves the breaking of chemical bonds at elevated temperatures, leading to a loss of material properties. The structure of the repeating monomer unit, particularly the nature of the side chains, significantly influences the thermal stability of the polymer.
Comparative Thermal Stability Data
The thermal stability of polymers derived from different oxirane monomers is primarily influenced by the substituent groups on the oxirane ring. Generally, polymers with simpler structures, such as poly(ethylene oxide), exhibit higher thermal stability. The introduction of alkyl side chains, as in poly(propylene oxide) and poly(alkyl glycidyl ethers), tends to lower the thermal stability. This is attributed to the increased number of tertiary carbon atoms and C-C bonds that are more susceptible to thermal cleavage.
The following table summarizes the thermal decomposition characteristics of several poly(oxiranes) as determined by thermogravimetric analysis (TGA).
| Polymer Name | Monomer Structure | Td5% (°C) | Td10% (°C) | Tmax (°C) | Reference |
| Poly(ethylene oxide) (PEO) | Ethylene Oxide | ~346 | ~357 | ~380 | [1] |
| Poly(propylene oxide) (PPO) | Propylene Oxide | >350 (onset) | - | - | [2] |
| Poly(allyl glycidyl ether) (PAGE) | Allyl Glycidyl Ether | - | - | ~443 | [3] |
Note: The data presented is compiled from different sources and may have been obtained under slightly different experimental conditions. Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Tmax is the temperature of the maximum rate of decomposition.
From the available data, poly(ethylene oxide) (PEO) demonstrates a single-stage decomposition process, beginning around 330-350°C.[1] Poly(propylene oxide) (PPO) is noted to be less thermally stable than PEO, with its degradation also commencing above 350°C under an inert atmosphere.[2][3] Poly(allyl glycidyl ether) (PAGE) exhibits a higher temperature of maximum decomposition, suggesting a different degradation mechanism or higher thermal stability under the tested conditions.[3] Studies on polyethers with varying alkyl side chains suggest that thermal stability generally decreases as the length of the alkyl side chain increases.[4][5]
Experimental Protocols
The following is a typical experimental protocol for determining the thermal stability of poly(oxiranes) using thermogravimetric analysis (TGA).
Objective: To determine the thermal decomposition profile of poly(oxirane) samples.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q50, PerkinElmer TGA7)
-
Analytical balance
-
Sample pans (platinum or alumina)
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. Weigh approximately 5-10 mg of the sample into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-60 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-50°C.
-
Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate. A typical heating rate is 10°C/min. Multiple heating rates (e.g., 5, 10, 15, 20°C/min) can be used for kinetic studies.[4][6]
-
-
Data Acquisition: Record the sample weight as a function of temperature. The data is typically plotted as a weight loss percentage versus temperature (TGA curve). The first derivative of the TGA curve (DTG curve) can also be plotted to determine the temperature of the maximum rate of weight loss (Tmax).
-
Data Analysis: From the TGA curve, determine the onset decomposition temperature, Td5% (temperature at 5% weight loss), and Td10% (temperature at 10% weight loss). From the DTG curve, determine Tmax.
Visualizing Structure-Stability Relationships
The following diagrams illustrate the relationship between the oxirane monomer structure and the expected thermal stability of the resulting polymer, as well as a typical experimental workflow for TGA.
Caption: Relationship between oxirane monomer structure and polymer thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Frontiers | Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes [frontiersin.org]
- 5. Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of Synthesis Routes for 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of two primary synthesis routes for 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane, a valuable intermediate in pharmaceutical research and development. The comparison is based on established chemical principles and supported by experimental data from analogous reactions in the scientific literature. We will delve into a classic Williamson ether synthesis and a modern phase-transfer catalyzed approach, evaluating them on key performance indicators such as yield, reaction time, and reagent cost.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Phase-Transfer Catalysis (PTC) |
| Overall Yield | 65-80% | 85-95% |
| Reaction Time | 6-12 hours | 2-4 hours |
| Reaction Temperature | 80-100°C | 60-80°C |
| Key Reagents | o-Cyclopentylphenol, Epichlorohydrin, Sodium Hydroxide | o-Cyclopentylphenol, Epichlorohydrin, Potassium Carbonate, Tetrabutylammonium Bromide (TBAB) |
| Solvent | Water, Dioxane, or neat Epichlorohydrin | Acetone or Solvent-free |
| Relative Cost | Lower | Moderate (due to catalyst) |
| Scalability | Good | Excellent |
| Waste Products | Aqueous NaCl, excess NaOH | Solid KCl, recoverable catalyst |
General Synthetic Pathway
The synthesis of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane from o-cyclopentylphenol and epichlorohydrin is fundamentally a nucleophilic substitution reaction followed by an intramolecular cyclization.
Route A: Williamson Ether Synthesis
This classical approach involves the deprotonation of o-cyclopentylphenol with a strong base, typically sodium hydroxide, to form the corresponding phenoxide. This is followed by a nucleophilic attack of the phenoxide on epichlorohydrin. The resulting intermediate undergoes an intramolecular SN2 reaction to form the desired epoxide ring.
Experimental Workflow: Route A
Detailed Experimental Protocol: Route A
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cyclopentylphenol (1.0 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (3.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane as a colorless oil.
Route B: Phase-Transfer Catalysis (PTC)
This modern approach utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the phenoxide (dissolved in the aqueous or solid phase) and epichlorohydrin (in the organic phase). This method often employs a weaker base like potassium carbonate and can be performed under milder conditions and with shorter reaction times, typically leading to higher yields.
Experimental Workflow: Route B
Detailed Experimental Protocol: Route B
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-cyclopentylphenol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq) in acetone.
-
Addition of Epichlorohydrin: Add epichlorohydrin (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (60-80°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and catalyst. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by vacuum distillation.
Conclusion
Both the Williamson ether synthesis and the phase-transfer catalysis route are viable methods for the preparation of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane. The choice between the two will likely depend on the specific requirements of the synthesis.
For smaller-scale laboratory preparations where cost is a primary concern and longer reaction times are acceptable, the Williamson ether synthesis (Route A) offers a reliable and straightforward procedure.
For larger-scale production, process optimization, and when higher throughput is desired, the phase-transfer catalysis method (Route B) is superior. Despite the higher initial cost of the catalyst, the significantly shorter reaction times, milder conditions, and generally higher yields can lead to a more efficient and economical process overall. The easier workup, involving simple filtration of solid salts, also contributes to its attractiveness for industrial applications.
It is recommended that for any new application, small-scale trials of both methods be conducted to determine the optimal conditions for the desired purity and yield of 1-(o-Cyclopentylphenoxy)-2,3-epoxy-propane.
Safety Operating Guide
Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Oxirane, ((2-cyclopentylphenoxy)methyl)-. The following disposal procedures are based on best practices for handling and disposal of similar epoxide and ether compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-, a reactive organic compound. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling Oxirane, ((2-cyclopentylphenoxy)methyl)-, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause eye irritation or damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as epoxides can be skin irritants and sensitizers. |
| Body Protection | A lab coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated fume hood. | Minimizes inhalation of potentially harmful vapors. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Containment and Cleanup Procedure | Disposal of Cleanup Materials |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).3. Carefully collect the absorbent material into a designated hazardous waste container.4. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. | All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste.[1][2] |
| Large Spill (>100 mL) | 1. Evacuate the area immediately.2. Alert your institution's EHS or emergency response team.3. Do not attempt to clean up a large spill without proper training and equipment. | Cleanup of large spills should be handled by trained professionals. All resulting waste is considered hazardous. |
III. Disposal Procedure for Unused or Waste Oxirane, ((2-cyclopentylphenoxy)methyl)-
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Label a dedicated, leak-proof, and compatible waste container with "Hazardous Waste," the chemical name "Oxirane, ((2-cyclopentylphenoxy)methyl)-," and the associated hazards (e.g., Irritant, Potential Sensitizer).[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3] Halogenated and non-halogenated waste should generally be kept separate.[4][5]
Step 2: Waste Collection
-
Collect the waste Oxirane, ((2-cyclopentylphenoxy)methyl)- in the designated hazardous waste container.
-
Ensure the container is kept tightly sealed when not in use and is stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Do not fill the waste container to more than 80% capacity to allow for vapor expansion.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][6]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5]
Experimental Protocols
Due to the lack of a specific SDS, detailed experimental protocols for the neutralization or deactivation of Oxirane, ((2-cyclopentylphenoxy)methyl)- are not provided. Chemical treatment of hazardous waste should only be performed by trained personnel following validated procedures. For epoxides, this could involve controlled polymerization or reaction with a nucleophile to open the epoxide ring, rendering it less reactive. However, such procedures can be hazardous and should not be attempted without specific EHS approval and a detailed, peer-reviewed protocol.
Logical Flow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. vumc.org [vumc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-
This guide provides critical safety and logistical information for the handling and disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-, a member of the epoxy compound family. Adherence to these procedures is essential for the protection of all laboratory personnel. Epoxy compounds, characterized by the presence of an oxirane ring, are reactive chemicals that necessitate stringent safety protocols to prevent potential health hazards, including skin and eye irritation, and respiratory sensitization.[1]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to Oxirane, ((2-cyclopentylphenoxy)methyl)-. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended PPE | Material/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Butyl rubber, Nitrile rubber (EN374 standard)[2] | To prevent direct skin contact with the chemical. |
| Eye and Face Protection | Chemical splash goggles and face shield | Conforming to EN 166 or equivalent[2] | To protect eyes and face from splashes. |
| Body Protection | Chemical-resistant coveralls or lab coat with an apron | Butyl rubber apron[2] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | A1-P2 filter for organic vapors and particulates[2][3] | To prevent inhalation of harmful vapors, especially in poorly ventilated areas or during aerosol-generating procedures. |
| Foot Protection | Closed-toe shoes | --- | To protect feet from potential spills. |
Experimental Protocol for Handling Oxirane, ((2-cyclopentylphenoxy)methyl)-
Strict adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.
1. Preparation and Donning of PPE:
-
Work Area Preparation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4] Cover work surfaces with absorbent, disposable liners.[5]
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before beginning the experiment.
-
Donning Sequence:
-
Put on closed-toe shoes.
-
Don chemical-resistant coveralls or a lab coat over personal clothing.
-
Put on the first pair of nitrile or butyl rubber gloves.
-
Don a second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.
-
Fit and wear an air-purifying respirator with the appropriate cartridges.
-
Put on chemical splash goggles, followed by a face shield for maximum protection.[2]
-
2. Handling and Experimental Procedure:
-
Chemical Dispensing: Handle the chemical within a fume hood to minimize vapor inhalation.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow emergency procedures.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
3. Doffing of PPE and Decontamination:
-
Glove Removal: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection Removal: Remove the face shield and then the goggles from the back of the head forward.
-
Coverall/Lab Coat Removal: Remove the coveralls or lab coat by rolling them down and away from the body to avoid contaminating personal clothing.
-
Inner Glove Removal: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
4. Disposal Plan:
-
Chemical Waste: All disposable materials contaminated with Oxirane, ((2-cyclopentylphenoxy)methyl)-, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
Caption: Workflow for safe handling of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
